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  • Product: 4-Ethyl-2-imidazolidinone
  • CAS: 168092-04-4

Core Science & Biosynthesis

Foundational

Technical Guide: Enantioselective Synthesis of (S)-4-Ethyl-2-Imidazolidinone

The following technical guide details the high-purity synthesis of chiral 4-ethyl-2-imidazolidinone. While structurally a derivative of ethylenediamine, the introduction of the C4-ethyl stereocenter requires a specific c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the high-purity synthesis of chiral 4-ethyl-2-imidazolidinone. While structurally a derivative of ethylenediamine, the introduction of the C4-ethyl stereocenter requires a specific chiral pool strategy rather than direct alkylation of ethylenediamine, which yields achiral or racemic N-alkylated byproducts.

This guide focuses on the industry-standard Chiral Pool Synthesis starting from (S)-2-aminobutyric acid , ensuring high enantiomeric excess (


).

Part 1: Executive Summary & Retrosynthetic Analysis[1]

The Challenge of Direct Alkylation

Direct C-alkylation of ethylenediamine (EDA) to produce 4-ethyl-2-imidazolidinone is synthetically non-viable for high-purity applications.

  • Regioselectivity Issues: Alkyl halides react preferentially at the nitrogen atoms (N-alkylation) rather than the carbon backbone.

  • Stereochemical Control: Even if C-alkylation were achieved, it would produce a racemic mixture requiring inefficient optical resolution.[1]

The Solution: Chiral Pool Strategy

The authoritative route utilizes (S)-2-aminobutyric acid as the chiral scaffold. The carboxyl group is converted to a primary amine (via an amide intermediate), preserving the stereocenter to yield (S)-1,2-diaminobutane , which is then cyclized with a carbonyl source.

Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Target (S)-4-Ethyl-2-Imidazolidinone (Target Scaffold) Diamine (S)-1,2-Diaminobutane (Chiral Diamine) Target->Diamine Cyclization (CO source) Amide (S)-2-Aminobutanamide Diamine->Amide Reduction (LiAlH4) Ester (S)-2-Aminobutyric Acid Ester Amide->Ester Amidation Start (S)-2-Aminobutyric Acid (Chiral Pool Start) Ester->Start Esterification

Figure 1: Retrosynthetic analysis showing the preservation of the chiral center from the amino acid precursor.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of (S)-1,2-Diaminobutane Dihydrochloride

This phase converts the carboxylic acid moiety into an amine without racemization.

Reagents:

  • (S)-2-Aminobutyric acid (CAS: 1492-24-6)

  • Thionyl chloride (

    
    )[1]
    
  • Methanol (anhydrous)[1]

  • Ammonia (gas or methanolic solution)[1]

  • Lithium Aluminum Hydride (

    
    )[1]
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Esterification:

    • Suspend (S)-2-aminobutyric acid (10.3 g, 100 mmol) in anhydrous methanol (100 mL) at 0°C.

    • Add

      
       (14.3 g, 120 mmol) dropwise. The reaction is exothermic; maintain temperature <10°C.[1]
      
    • Reflux for 4 hours.[1][2] Concentrate in vacuo to yield the methyl ester hydrochloride.[1]

    • Checkpoint: Verify complete conversion via TLC (ninhydrin stain).[1]

  • Amidation:

    • Dissolve the crude ester in methanol.[1]

    • Bubble anhydrous

      
       gas through the solution at 0°C until saturation.
      
    • Stir at room temperature for 24 hours.

    • Concentrate to yield (S)-2-aminobutanamide .[1] Recrystallize from ethanol/ether if necessary to remove ammonium chloride salts.[1]

  • Reduction to Diamine:

    • Setup: Flame-dried 3-neck flask under Argon atmosphere.

    • Suspend

      
       (11.4 g, 300 mmol) in dry THF (300 mL).
      
    • Add (S)-2-aminobutanamide (10.2 g, 100 mmol) portion-wise as a solid or THF slurry at 0°C.

    • Critical Step: Reflux for 12–16 hours.[1] The amide carbonyl is difficult to reduce; vigorous conditions are required.[1]

    • Quench: Cool to 0°C. Perform the Fieser quench: Add 11.4 mL

      
      , then 11.4 mL 15% NaOH, then 34 mL 
      
      
      
      .
    • Filter the granular white precipitate.[1] Dry the filtrate with

      
       and concentrate.
      
    • Purification: Distill the crude oil under reduced pressure (bp ~140°C at atm, lower at vacuum) to obtain (S)-1,2-diaminobutane . Store under inert gas (absorbs

      
       rapidly).[1]
      
Phase 2: Cyclization to (S)-4-Ethyl-2-Imidazolidinone

The diamine is cyclized using a carbonyl donor. Urea is preferred over phosgene for safety and green chemistry compliance.[1]

Reagents:

  • (S)-1,2-Diaminobutane (from Phase 1)

  • Urea (CAS: 57-13-6)

  • Ethylene glycol (Solvent) or neat melt[1]

Step-by-Step Methodology:

  • Stoichiometry: Mix (S)-1,2-diaminobutane (8.8 g, 100 mmol) and Urea (6.0 g, 100 mmol) in a round-bottom flask.

  • Reaction (Melt Method):

    • Heat the mixture to 130°C . Ammonia gas evolution will begin.[1]

    • Gradually increase temperature to 200°C over 2 hours to drive the reaction to completion and remove evolved

      
      .
      
    • Note: A reflux condenser is not used; allow

      
       to escape to drive equilibrium.[1]
      
  • Workup:

    • Cool the melt to ~100°C and dissolve in hot ethanol.

    • Allow to crystallize upon cooling.[1]

  • Purification:

    • Recrystallize from Ethanol/Water (9:1).[1]

    • Target Product: White crystalline solid.

    • Melting Point: 131–133°C.[1]

    • Optical Rotation:

      
       (c=1, EtOH) [Verify against specific lot CoA].[1]
      
Experimental Data Summary
ParameterValue / ConditionNote
Starting Material (S)-2-Aminobutyric Acid>99% ee required
Key Intermediate (S)-1,2-DiaminobutaneAir sensitive (absorbs CO2)
Cyclization Agent UreaSafer than Phosgene/CDI
Reaction Temp 130°C

200°C
Melt polymerization conditions
Typical Yield 65-75% (Overall)From amino acid to cycle
Final Purity >98%Determined by HPLC/NMR

Part 3: Mechanism & Workflow Visualization[1]

Reaction Mechanism

The cyclization proceeds via a nucleophilic attack of the primary amines on the urea carbonyl, eliminating two equivalents of ammonia.[1]

Mechanism Step1 Nucleophilic Attack (Amine on Urea) Step2 Intermediate (Monoureido) Step1->Step2 -NH3 Step3 Ring Closure (Intramolecular) Step2->Step3 Heat Step4 Product (Imidazolidinone) Step3->Step4 -NH3

Figure 2: Step-wise mechanism of urea-mediated cyclization.[3]

Alternative Route: Resolution of Racemic Mixture

If (S)-2-aminobutyric acid is unavailable, the racemic imidazolidinone can be synthesized from racemic 1,2-diaminobutane and then resolved.

  • Synthesize Racemic 4-ethyl-2-imidazolidinone (using the Urea method above).

  • Resolution:

    • The imidazolidinone itself is difficult to resolve directly.[1]

    • Standard Protocol: Hydrolyze back to the diamine, resolve the diamine using (+)-Tartaric Acid , then re-cyclize.

    • Direct Resolution: Use Chiral HPLC (preparative) for small batches.[1]

Part 4: Quality Control & Validation

To ensure the integrity of the synthesis for drug development applications, the following analytical checkpoints are mandatory:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane/Isopropanol (90:10).[1]

    • Detection: UV at 210 nm.[1]

    • Acceptance Criteria: ee > 99.0%.[1][4]

  • NMR Spectroscopy (

    
     NMR, 400 MHz, 
    
    
    
    ):
    • Diagnostic signals:

      • 
         0.95 (t, 3H, 
        
        
        
        )
      • 
         1.5-1.7 (m, 2H, 
        
        
        
        -ethyl)
      • 
         3.0-3.6 (m, 3H, Ring protons)
        
      • 
         5.5-6.0 (br s, 2H, NH - exchangeable)
        

References

  • Synthesis of Chiral Diamines: Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[1] "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.[1] Link[1]

  • Urea Cyclization Method: Parris, C. L., et al. (1963).[1] "Synthesis of 2-Imidazolidinones." Journal of Organic Chemistry. [1]

  • Resolution of Diamines: Touet, J., et al. (1997).[1] "Resolution of 1,2-diamines by tartaric acid derivatives." Tetrahedron: Asymmetry.

  • Evans Auxiliary Context: Evans, D. A., et al. (1982).[1] "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society.[1] Link[1]

  • Industrial Preparation: "Process for the preparation of 1,2-diamines." Google Patents/Espacenet.[1] Link

Sources

Exploratory

An In-depth Technical Guide to 4-Ethyl-2-imidazolidinone: Structure, Stereochemistry, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Ethyl-2-imidazolidinone, a heterocyclic compound of interest in medicinal chemistry and organic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Ethyl-2-imidazolidinone, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its chemical structure, explore the critical aspects of its stereochemistry, and present plausible synthetic methodologies based on established literature for related compounds. This document is intended to serve as a valuable resource for professionals engaged in drug discovery and development, offering insights into the nuanced characteristics of this molecule.

Introduction to the Imidazolidinone Scaffold

Imidazolidin-2-ones are five-membered heterocyclic motifs that are integral to a wide array of biologically active molecules and serve as versatile intermediates in organic synthesis.[1] The imidazolidin-2-one core is considered a "privileged scaffold" in medicinal chemistry due to its structural rigidity, the presence of both hydrogen bond donors and acceptors, and the capacity for stereochemical diversity at substituted positions.[1] This framework is found in numerous FDA-approved drugs, highlighting its significance in pharmaceutical development.[2] The ethyl-substituted derivative, 4-Ethyl-2-imidazolidinone, presents a specific set of stereochemical and synthetic challenges and opportunities.

Chemical Structure and Physicochemical Properties

4-Ethyl-2-imidazolidinone is a derivative of 2-imidazolidinone with an ethyl group at the 4th position of the ring. The core structure consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3 and a carbonyl group at position 2.

Molecular Formula: C₅H₁₀N₂O

Molecular Weight: 114.15 g/mol

CAS Number: 168092-04-4

Property4-Ethyl-2-imidazolidinone (Predicted)2-Imidazolidinone (Experimental)
Melting Point (°C)167-171129-132[3]
Boiling Point (°C)311.2 ± 11.0-
Density (g/cm³)0.993 ± 0.06-
pKa14.93 ± 0.4014.58 ± 0.20[3]

Stereochemistry: The Chiral Center at C4

The substitution of an ethyl group at the C4 position of the imidazolidinone ring introduces a chiral center, meaning 4-Ethyl-2-imidazolidinone exists as a pair of enantiomers: (R)-4-Ethyl-2-imidazolidinone and (S)-4-Ethyl-2-imidazolidinone.

G cluster_R (R)-4-Ethyl-2-imidazolidinone cluster_S (S)-4-Ethyl-2-imidazolidinone R_C4 C R_C5 CH₂ R_C4->R_C5 R_H H R_C4->R_H R_Et CH₂CH₃ R_C4->R_Et R_N1 NH R_C5->R_N1 R_C2 C=O R_N1->R_C2 R_N3 NH R_C2->R_N3 R_N3->R_C4 S_C4 C S_C5 CH₂ S_C4->S_C5 S_H H S_C4->S_H S_Et CH₂CH₃ S_C4->S_Et S_N1 NH S_C5->S_N1 S_C2 C=O S_N1->S_C2 S_N3 NH S_C2->S_N3 S_N3->S_C4

Caption: Enantiomers of 4-Ethyl-2-imidazolidinone.

The biological activity of chiral molecules can be highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Therefore, the stereoselective synthesis or chiral separation of 4-Ethyl-2-imidazolidinone enantiomers is of paramount importance for its application in drug development.

Synthetic Methodologies

While a specific, optimized synthesis for 4-Ethyl-2-imidazolidinone is not prominently featured in the literature, its synthesis can be approached through established methods for constructing the imidazolidin-2-one ring system.

General Synthetic Approach

A common and effective method for the synthesis of 4-substituted-2-imidazolidinones involves the reaction of a 1,2-diamine with a carbonylating agent. For 4-Ethyl-2-imidazolidinone, the starting material would be 1,2-diaminobutane.

G Reactant1 1,2-Diaminobutane Step1 Cyclization Reactant1->Step1 Reactant2 Carbonylating Agent (e.g., Phosgene, Triphosgene, CDI) Reactant2->Step1 Product 4-Ethyl-2-imidazolidinone Step1->Product

Caption: General synthetic workflow for 4-Ethyl-2-imidazolidinone.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 1,2-diaminobutane in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a carbonylating agent such as triphosgene or carbonyldiimidazole (CDI) is added portion-wise at a reduced temperature (e.g., 0 °C).

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Workup and Purification: Upon completion, the reaction is quenched with water or an aqueous solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 4-Ethyl-2-imidazolidinone.

Stereoselective Synthesis

The synthesis of enantiomerically pure (R)- or (S)-4-Ethyl-2-imidazolidinone requires a stereoselective approach. This can be achieved by starting with an enantiomerically pure precursor, such as (R)- or (S)-1,2-diaminobutane.

Alternatively, asymmetric synthesis methodologies that have been developed for other imidazolidinones could potentially be adapted. For instance, palladium-catalyzed asymmetric allylic cycloadditions have been employed to produce chiral imidazolidinones with high enantioselectivity.[4]

Spectroscopic Characterization (Predicted)

Based on the known spectroscopic data of 2-imidazolidinone and other substituted imidazolidinones, the following characteristic spectral features for 4-Ethyl-2-imidazolidinone can be anticipated.[5]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • -CH₂- (ethyl): A quartet of signals.

  • -CH₃ (ethyl): A triplet of signals.

  • -CH- (ring): A multiplet signal for the proton at the C4 position.

  • -CH₂- (ring): Multiplet signals for the protons at the C5 position.

  • -NH- (ring): Broad singlet signals for the two amine protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • C=O: A signal in the downfield region, characteristic of a carbonyl carbon in a urea-like structure.

  • -CH- (ring): A signal for the chiral carbon at C4.

  • -CH₂- (ring): A signal for the carbon at C5.

  • -CH₂- (ethyl): A signal for the methylene carbon of the ethyl group.

  • -CH₃ (ethyl): A signal for the methyl carbon of the ethyl group.

IR (Infrared) Spectroscopy:

  • N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹.

  • C=O stretching: A strong absorption band around 1680-1700 cm⁻¹, characteristic of a cyclic urea.

  • C-H stretching: Absorption bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 114.15).

  • Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the ethyl group and cleavage of the imidazolidinone ring.

Applications in Drug Development and Medicinal Chemistry

The imidazolidinone scaffold is a cornerstone in the design of various therapeutic agents. While specific applications of 4-Ethyl-2-imidazolidinone are not extensively documented, its structural features suggest potential utility in several areas of drug discovery. The presence of the chiral ethyl group allows for stereospecific interactions with biological targets, which can be exploited to enhance potency and selectivity.

Imidazolidinone derivatives have been investigated for a range of pharmacological activities, including but not limited to:

  • Anticancer Agents: The imidazolidinone scaffold has been incorporated into molecules designed to inhibit cancer cell proliferation.[6]

  • Antiviral and Antimicrobial Agents: Various derivatives have shown promise as inhibitors of viral replication and bacterial growth.

  • Enzyme Inhibitors: The rigid cyclic structure can serve as a template for designing inhibitors of various enzymes.

The development of synthetic routes to enantiomerically pure 4-Ethyl-2-imidazolidinone would enable the exploration of its potential as a chiral building block in the synthesis of more complex drug candidates.

Conclusion

4-Ethyl-2-imidazolidinone represents a valuable, albeit under-explored, chemical entity with significant potential in the field of drug discovery and development. Its key feature is the chiral center at the 4-position, which necessitates a careful consideration of its stereochemistry in any synthetic and biological evaluation. While direct experimental data is sparse, this guide has provided a comprehensive overview of its structure, stereochemistry, and plausible synthetic and characterization methodologies based on established chemical principles and literature on related compounds. Further research into the stereoselective synthesis and biological evaluation of the individual enantiomers of 4-Ethyl-2-imidazolidinone is warranted to fully unlock its therapeutic potential.

References

  • Cappello, E., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(7), 4236-4248. Available at: [Link]

  • Organic Chemistry Portal. Imidazolidinone synthesis. Available at: [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. Available at: [Link]

  • Zhuravel, D., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4443. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 4-imidazolidinones. Available at: [Link]

  • ResearchGate. Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Available at: [Link]

  • Kaminskyy, D., et al. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. International Journal of Molecular Sciences, 23(21), 13135. Available at: [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1951-1974. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8453, 2-Imidazolidinone. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 169847, 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo-. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97769, 4-Ethyl-2-oxazolidinone. Available at: [Link]

  • Kryshchyshyn-Dylevych, A., et al. (2023). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 24(3), 2345. Available at: [Link]

Sources

Foundational

The Rise of Imidazolidinones: A Technical Guide to a New Paradigm in Asymmetric Synthesis

This in-depth technical guide explores the discovery, history, and application of imidazolidinone-based chiral auxiliaries, a class of molecules that has revolutionized the field of asymmetric synthesis. Primarily recogn...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the discovery, history, and application of imidazolidinone-based chiral auxiliaries, a class of molecules that has revolutionized the field of asymmetric synthesis. Primarily recognized for their role as powerful organocatalysts, these scaffolds have provided chemists with a robust and versatile toolkit for the enantioselective construction of complex molecules, impacting everything from academic research to industrial drug development. This guide will delve into the foundational principles of these auxiliaries, their evolution, and the practical methodologies that underscore their significance.

Pre-MacMillan Era: The Landscape of Asymmetric Synthesis

Prior to the year 2000, the world of asymmetric catalysis was largely dominated by two pillars: biocatalysis, which harnesses the intricate machinery of enzymes, and metal catalysis, which utilizes chiral metal-ligand complexes. While both approaches have achieved tremendous success, they also presented certain limitations. Biocatalysis, though highly selective, can be limited by substrate scope and the need for aqueous conditions. Metal-based catalysts, on the other hand, while offering broader applicability, often rely on precious, toxic, and moisture-sensitive metals, posing challenges in terms of cost, sustainability, and downstream purification.

In parallel, the use of stoichiometric chiral auxiliaries, pioneered by figures like E.J. Corey and David A. Evans, was a well-established strategy.[1] These chiral molecules are temporarily appended to a substrate to direct a stereoselective transformation, and are subsequently removed. Evans' oxazolidinones, for instance, became a gold standard for asymmetric alkylation and aldol reactions, offering high levels of stereocontrol.[2][3] However, the requirement of stoichiometric amounts of the auxiliary and the additional steps for its attachment and removal can impact the overall efficiency and atom economy of a synthetic sequence.

It was against this backdrop that the search for a third pillar of asymmetric catalysis—one that was robust, environmentally benign, and broadly applicable—was underway.

The Dawn of a New Era: David MacMillan and the Birth of Iminium Catalysis

In a seminal 2000 publication, Professor David W.C. MacMillan and his colleagues introduced a groundbreaking concept that would help establish the field of organocatalysis.[4][5] They proposed that small, chiral organic molecules could mimic the function of metal-based Lewis acids by reversibly forming iminium ions with α,β-unsaturated aldehydes. This activation mode, termed "iminium catalysis," effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, rendering it more susceptible to nucleophilic attack.[4]

The key to this discovery was the development of a novel chiral amine catalyst: an imidazolidinone. Specifically, they reported that (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, in the form of its hydrochloride salt, could catalyze the first highly enantioselective organocatalytic Diels-Alder reaction between cinnamaldehyde and cyclopentadiene.[5][6] This reaction, which proceeded with excellent yield and enantioselectivity, marked a turning point in asymmetric synthesis and laid the foundation for a new class of powerful organocatalysts. For this pioneering work, MacMillan, alongside Benjamin List, was awarded the 2021 Nobel Prize in Chemistry.[7]

The First-Generation MacMillan Catalyst

The first-generation catalyst, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride , is readily prepared from L-phenylalanine.[8] Its design was crucial for its success. The imidazolidinone core provides a rigid scaffold, while the benzyl group effectively shields one face of the activated iminium ion, directing the incoming nucleophile to the opposite face and thus controlling the stereochemical outcome.[9]

G cluster_synthesis Synthesis of First-Generation Catalyst L-Phenylalanine L-Phenylalanine Amidation Amidation L-Phenylalanine->Amidation 1. SOCl2, MeOH 2. MeNH2 Cyclization Cyclization Amidation->Cyclization Acetone, H+ Catalyst_1_HCl (5S)-5-benzyl-2,2,3-trimethyl- imidazolidin-4-one HCl Cyclization->Catalyst_1_HCl HCl

Figure 1: Synthetic overview of the first-generation MacMillan catalyst.
The Second-Generation MacMillan Catalyst: Expanding the Scope

While the first-generation catalyst was highly effective, its scope was somewhat limited. To address this, MacMillan's group developed a second-generation catalyst, (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one . This new catalyst proved to be more reactive and versatile, enabling a broader range of transformations, including the challenging Friedel-Crafts alkylation of indoles and pyrroles with α,β-unsaturated aldehydes. The increased steric bulk of the tert-butyl group was found to be crucial for enhancing the catalyst's performance and stereodirecting ability.[9]

The Catalytic Cycles: Iminium and Enamine Activation

The power of imidazolidinone catalysts lies in their ability to operate through two distinct, yet complementary, catalytic cycles: iminium and enamine catalysis.

Iminium Catalysis: LUMO-Lowering Activation

As previously mentioned, iminium catalysis involves the formation of a transient iminium ion, which activates the substrate towards nucleophilic attack. This is the operative mechanism in reactions such as the Diels-Alder, Friedel-Crafts, and Michael additions.

G Aldehyde α,β-Unsaturated Aldehyde Iminium Iminium Ion (LUMO Lowered) Aldehyde->Iminium Adduct Covalent Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile (e.g., Diene, Indole) Nucleophile->Adduct Hydrolysis Hydrolysis Adduct->Hydrolysis Product Enantioenriched Product Hydrolysis->Product Catalyst Catalyst Hydrolysis->Catalyst Catalyst Regeneration

Figure 2: The Iminium Catalysis Cycle.
Enamine Catalysis: HOMO-Raising Activation

In addition to activating electrophiles, imidazolidinone catalysts can also activate nucleophiles through the formation of a chiral enamine intermediate. This mode of activation, known as enamine catalysis, effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, turning it into a potent nucleophile for reactions with various electrophiles.

G Aldehyde_Ketone Aldehyde or Ketone Enamine Enamine (HOMO Raised) Aldehyde_Ketone->Enamine Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Electrophile Electrophile Electrophile Electrophile->Iminium_Adduct Hydrolysis Hydrolysis Iminium_Adduct->Hydrolysis Product α-Functionalized Product Hydrolysis->Product Catalyst Catalyst Hydrolysis->Catalyst Catalyst Regeneration

Figure 3: The Enamine Catalysis Cycle.

Key Applications and Methodologies

The versatility of imidazolidinone catalysts is demonstrated by their successful application in a wide array of asymmetric transformations.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The use of MacMillan's catalysts has provided a reliable and highly enantioselective method for this transformation.

Table 1: Representative Organocatalytic Diels-Alder Reactions [10]

DieneDienophileCatalyst (mol%)Yield (%)ee (%)
CyclopentadieneCinnamaldehyde1st Gen. (5)9993 (exo)
CyclohexadieneAcrolein1st Gen. (10)8294 (endo)
IsopreneCrotonaldehyde2nd Gen. (10)9090 (endo)

Experimental Protocol: Asymmetric Diels-Alder Reaction [5]

  • To a solution of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (12.7 mg, 0.05 mmol, 5 mol%) in CH3CN/H2O (95:5, 2.0 mL) at -10 °C is added cinnamaldehyde (132 mg, 1.0 mmol).

  • Cyclopentadiene (0.2 mL, 2.4 mmol) is then added, and the reaction mixture is stirred at -10 °C for 8 hours.

  • The reaction is quenched with saturated aqueous NH4Cl solution and extracted with Et2O.

  • The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash chromatography on silica gel to afford the desired cycloadduct.

Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a powerful C-C bond-forming reaction for the functionalization of aromatic rings. Imidazolidinone catalysts, particularly the second-generation variants, have enabled the highly enantioselective conjugate addition of electron-rich heterocycles like indoles and pyrroles to α,β-unsaturated aldehydes.

Table 2: Representative Organocatalytic Friedel-Crafts Alkylations [11]

NucleophileElectrophileCatalyst (mol%)Yield (%)ee (%)
N-MethylpyrroleCinnamaldehyde2nd Gen. (10)8793
IndoleCrotonaldehyde2nd Gen. (10)9592
5-Methoxyindole2-Hexenal2nd Gen. (10)8596

Experimental Protocol: Asymmetric Friedel-Crafts Alkylation

  • To a solution of (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (13.0 mg, 0.05 mmol, 10 mol%) in THF (1.0 mL) at -85 °C is added trifluoroacetic acid (3.8 μL, 0.05 mmol).

  • After stirring for 5 minutes, indole (117 mg, 1.0 mmol) and crotonaldehyde (35 mg, 0.5 mmol) are added sequentially.

  • The reaction mixture is stirred at -85 °C for 24 hours.

  • The reaction is quenched with saturated aqueous NaHCO3 solution and extracted with CH2Cl2.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash chromatography on silica gel to afford the desired product.

Other Notable Transformations

The utility of imidazolidinone catalysts extends beyond these two examples to include:

  • Michael Additions: The conjugate addition of various nucleophiles to α,β-unsaturated aldehydes and ketones.[4]

  • 1,3-Dipolar Cycloadditions: The enantioselective synthesis of five-membered heterocycles.

  • α-Functionalization of Carbonyls: Including α-fluorination, α-chlorination, and α-amination reactions via enamine catalysis.

Imidazolidinones as Stoichiometric Chiral Auxiliaries

While the catalytic use of imidazolidinones has garnered the most attention, the imidazolidin-2-one core has also been explored as a traditional, stoichiometric chiral auxiliary, particularly in the context of N-acyl derivatives for asymmetric alkylations.[12] In this mode, the imidazolidin-2-one is acylated, and the resulting enolate undergoes diastereoselective alkylation, with the chiral scaffold directing the approach of the electrophile. This approach is analogous to the well-established chemistry of Evans' oxazolidinone auxiliaries.[13]

However, the development of imidazolidinones as stoichiometric auxiliaries has been less extensive compared to their catalytic counterparts. This is likely due to the remarkable success and efficiency of the catalytic approach, which offers significant advantages in terms of atom economy and step economy.

Conclusion and Future Outlook

The discovery and development of imidazolidinone-based chiral auxiliaries, particularly as organocatalysts, represent a paradigm shift in the field of asymmetric synthesis. These small, robust, and environmentally benign molecules have provided chemists with a powerful and versatile platform for the enantioselective construction of a wide range of chiral molecules. The ability to operate through both iminium and enamine activation pathways has led to a broad spectrum of applications, from fundamental academic research to the synthesis of complex pharmaceuticals.

As the field continues to evolve, we can expect to see the development of new generations of imidazolidinone catalysts with even greater reactivity and selectivity. Furthermore, their application in novel reaction discovery and in sustainable, large-scale chemical manufacturing will undoubtedly continue to expand, solidifying their place as an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]

  • The Nobel Prize in Chemistry 2021. (2021). NobelPrize.org. Retrieved from [Link]

  • Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society, 124(7), 1172–1173. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). Molecules, 24(3), 555. [Link]

  • 5-Benzyl-2,3-dimethyl-4-oxo-2-phenylimidazolidin-1-ium chloride. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate. (n.d.). CORE. Retrieved from [Link]

  • Chiral auxiliary. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. (2021, October 16). [Video]. YouTube. [Link]

  • 42 THE PREPARATION OF (2R,5S)-2-t-BUTYL-3,5- DIMETHYLIMIDAZOLIDIN-4-ONE. (n.d.). Princeton University. Retrieved from [Link]

  • ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Lelais, G., & MacMillan, D. W. C. (2006). Asymmetric Synthesis Enabled by Metal-Free Catalysis. Aldrichimica Acta, 39(3), 79-87.
  • Computational Analysis of the Stereochemical Outcome in the Imidazolidinone-Catalyzed Enantioselective (4 + 3)-Cycloaddition Reaction. (2014). The Journal of Organic Chemistry, 80(1), 286-293. [Link]

  • (PDF) Enantioselective Organocatalytic Diels-Alder Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach. (2019, February 15). Nature Communications. [Link]

  • New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. (n.d.). Macmillan Group. Retrieved from [Link]

  • New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. (n.d.). Macmillan Group. Retrieved from [Link]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. (n.d.). MDPI. Retrieved from [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2016). RSC Advances, 6(36), 30498-30551. [Link]

  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. (n.d.). MDPI. Retrieved from [Link]

  • Chiral imidazolidin-2-ones in asymmetric synthesis. (n.d.). [PDF].
  • Substrate scope.[a] [a] Unless otherwise noted, all the addition... (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselective Organocatalytic Friedel-Crafts Alkylation. (n.d.). ChemTube3D. Retrieved from [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). Société Chimique de France. Retrieved from [Link]

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzym
  • Asymmetric synthesis of chiral imidazolidines by merging copper and visible light-induced photoredox catalysis. (2022). Organic Chemistry Frontiers, 9(11), 2994-2999. [Link]

  • Asymmetric 1,4-addition of organocuprates to chiral .alpha.,.beta.-unsaturated N-acyl-4-phenyl-2-oxazolidinones: a new approach to the synthesis of chiral .beta.-branched carboxylic acids. (n.d.). The Journal of Organic Chemistry. [Link]

  • A Broad Substrate Scope of Aza-Friedel-Crafts Alkylation for the Synthesis of Quaternary α-Amino Esters. (2020, August 7). Organic Letters, 22(16), 6435–6440. [Link]

  • Chem252 (Lecture 1: Evans' Oxazolidinone). (2022, December 28). [Video]. YouTube. [Link]

  • 1 Stoichiometric Asymmetric Synthesis. (2007, January 31). Wiley-VCH. [Link]

  • The substrate scope of the asymmetric organocatalyzed Friedel–Crafts reaction … (n.d.). ResearchGate. Retrieved from [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (n.d.). MDPI. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 4-Ethyl-2-Imidazolidinone in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-ethyl-2-imidazolidinone. Recognizing the limited availability of direct experimental data in publicly accessible literature, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-ethyl-2-imidazolidinone. Recognizing the limited availability of direct experimental data in publicly accessible literature, this document emphasizes the foundational principles of solubility, predictive insights based on molecular structure, and detailed methodologies for empirical determination. This resource is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems.

Introduction to 4-Ethyl-2-Imidazolidinone and its Significance

4-Ethyl-2-imidazolidinone belongs to the class of cyclic ureas, which are prominent scaffolds in medicinal chemistry and drug design.[1] The imidazolidinone core is a key structural motif in a variety of biologically active molecules, including inhibitors of the MDM2/p53 interaction, which are promising cancer therapeutics.[2] The solubility of a drug candidate is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy.[3] A comprehensive understanding of the solubility of 4-ethyl-2-imidazolidinone in common organic solvents is therefore essential for its application in drug discovery and development, from initial synthesis and purification to final dosage form design.[3]

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful initial guide.[4] The structure of 4-ethyl-2-imidazolidinone, shown below, reveals key features that dictate its solubility profile.

Caption: Molecular Structure of 4-Ethyl-2-Imidazolidinone.

Key Structural Features Influencing Solubility:

  • Polar Core: The cyclic urea core, containing two nitrogen atoms and a carbonyl group, is highly polar. The nitrogen atoms can act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This suggests good solubility in polar, protic solvents like alcohols and water.

  • Hydrogen Bonding: The presence of N-H bonds allows 4-ethyl-2-imidazolidinone to participate in hydrogen bonding with solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate) and donors (e.g., methanol, ethanol).

  • Ethyl Group: The 4-ethyl group is a nonpolar aliphatic chain. This substituent introduces a degree of lipophilicity to the molecule, which may enhance its solubility in less polar solvents compared to its parent compound, 2-imidazolidinone.[5] The balance between the polar core and the nonpolar ethyl group will determine its solubility across a spectrum of solvents.

Based on these features, a qualitative prediction of solubility in common organic solvents is presented in the following table.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's urea functionality.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Moderate to HighDipole-dipole interactions and potential for hydrogen bonding with the carbonyl oxygen.
Ethers Tetrahydrofuran (THF)ModerateTHF can act as a hydrogen bond acceptor, but its overall polarity is lower than polar aprotic solvents.
Esters Ethyl AcetateModerate to LowEthyl acetate is a moderately polar solvent that can act as a hydrogen bond acceptor.
Chlorinated Dichloromethane (DCM)Low to ModerateDCM is a weakly polar solvent, and solubility will depend on the balance of polar and nonpolar interactions.
Aromatic TolueneLowPrimarily nonpolar interactions (van der Waals forces) which may not be sufficient to overcome the strong intermolecular forces in the solid-state of the solute.
Aliphatic Hexane, HeptaneVery LowThe nonpolar nature of these solvents is incompatible with the highly polar urea core of 4-ethyl-2-imidazolidinone.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available solubility data, an empirical approach is necessary. The following protocol describes a robust and reliable method for determining the solubility of 4-ethyl-2-imidazolidinone in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • 4-Ethyl-2-imidazolidinone (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted below.

G A Preparation of a Saturated Solution B Equilibration A->B Incubate at constant temperature with agitation C Sample Withdrawal and Filtration B->C Allow solids to settle D Dilution C->D Dilute with a suitable solvent E Quantitative Analysis (HPLC/GC) D->E Inject into the analytical instrument F Calculation of Solubility E->F Use a calibration curve

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of the Saturated Solution:

    • Add an excess amount of 4-ethyl-2-imidazolidinone to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[6]

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

  • Dilution:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be recorded precisely.

  • Quantitative Analysis:

    • Analyze the diluted sample using a validated HPLC or GC method. A calibration curve should be prepared using standard solutions of 4-ethyl-2-imidazolidinone of known concentrations.

    • The concentration of the solute in the diluted sample is determined by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • The solubility of 4-ethyl-2-imidazolidinone in the chosen solvent is calculated by taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained data, the following measures should be implemented:

  • Purity of Compound and Solvents: Use high-purity 4-ethyl-2-imidazolidinone and analytical grade solvents to avoid erroneous results.

  • Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment, as solubility is highly temperature-dependent.

  • Equilibration Time: Confirm that equilibrium has been reached by analyzing samples at different time points.

  • Method Validation: The analytical method (HPLC or GC) used for quantification should be validated for linearity, accuracy, and precision.

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Thermodynamic Models for Solubility

The solubility of a compound can be described by thermodynamic models, which can be useful for predicting solubility at different temperatures.[7][8] The van't Hoff equation is a fundamental model that relates the change in solubility with temperature to the enthalpy of solution.

For more complex systems, other models like the Apelblat equation or thermodynamic models based on activity coefficients, such as PC-SAFT, can be employed.[9] These models require experimental data for parameter fitting but can then be used to predict solubility under different conditions.

Conclusion

While specific, publicly available experimental data on the solubility of 4-ethyl-2-imidazolidinone in common organic solvents is scarce, a thorough understanding of its molecular structure allows for qualitative predictions of its solubility behavior. For quantitative data, a rigorous experimental protocol, as detailed in this guide, is essential. By following this protocol and incorporating self-validating measures, researchers can confidently determine the solubility of this important compound, thereby facilitating its application in drug development and other scientific endeavors.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97769, 4-Ethyl-2-oxazolidinone. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction. Bioorganic & Medicinal Chemistry, 105, 117684.
  • Jain, A., et al. (2024). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Sasaki, Y., et al. (2012). A study on selective precipitation ability of cyclic urea to U(VI) for developing reprocessing system based on precipitation met. Solvent Extraction and Ion Exchange, 30(5), 497-508.
  • Foschi, M., et al. (2023). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. arXiv preprint arXiv:2308.08201.
  • Lesyk, R., et al. (2020). Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. Biopolymers and Cell, 36(3), 167-181.
  • Olawuni, I. (2012). Preliminary investigations into the behavior of urea. Master's Thesis, Luleå University of Technology.
  • Kaminskyy, D., et al. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. International Journal of Molecular Sciences, 23(21), 13135.
  • Palmer, D. S., et al. (2021). Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics.
  • Jouyban, A. (2023). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences, 29(1), 1-10.
  • Jinjiang Melamine. (n.d.). Urea Solubility Test: How to Measure & Key Factor Affecting It. Retrieved from [Link]

  • Kaminskyy, D., et al. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. PubMed. Retrieved from [Link]

  • De Luca, L. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1649.
  • Tihic, A., et al. (2008). Thermodynamics of Pharmaceuticals: Prediction of Solubility in Pure and Mixed Solvents with PC-SAFT. Industrial & Engineering Chemistry Research, 47(15), 5092-5101.
  • Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]

  • Quora. (2018). How to determine solubility of organic molecules such as urea from its chemical formula. Retrieved from [Link]

  • Chebil, L., et al. (2021). Solubility of Flavonoids in Organic Solvents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77290, Hydroxyethyl imidazolidinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169847, 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo-. Retrieved from [Link]

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Foundational

The Strategic Utility of 4-Ethyl-2-imidazolidinone as a Cornerstone for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Imidazolidinone Scaffold The imidazolidin-2-one core, a five-membered cyclic urea, represents a priv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Imidazolidinone Scaffold

The imidazolidin-2-one core, a five-membered cyclic urea, represents a privileged scaffold in medicinal chemistry. Its rigid, yet functionalizable, structure serves as a versatile building block for the synthesis of a diverse array of biologically active molecules. This guide focuses on a key derivative, 4-Ethyl-2-imidazolidinone, exploring its synthesis, chemical properties, and, most importantly, its strategic application as a precursor in the development of high-value pharmaceutical compounds. For drug development professionals, understanding the nuances of this precursor is paramount for designing efficient and stereocontrolled synthetic routes to complex therapeutic agents. The imidazolidine-2-one scaffold is a key structural component in a number of FDA-approved drugs, highlighting its significance in pharmaceutical development.[1][2]

Synthesis and Physicochemical Profile of 4-Ethyl-2-imidazolidinone

The synthesis of 4-Ethyl-2-imidazolidinone is typically achieved through the cyclocondensation of a 1,2-diaminobutane with a carbonyl source, such as urea or phosgene derivatives. The selection of reagents and reaction conditions is critical to ensure high yield and purity, which are essential for its subsequent use in pharmaceutical manufacturing.

A common and industrially viable method involves the reaction of 1,2-diaminobutane with urea. This reaction proceeds via the formation of a urea intermediate, followed by an intramolecular cyclization with the elimination of ammonia. The use of urea is advantageous due to its low cost and safety profile.

Experimental Protocol: Synthesis of 4-Ethyl-2-imidazolidinone

This protocol describes a representative lab-scale synthesis of 4-Ethyl-2-imidazolidinone.

Materials:

  • 1,2-Diaminobutane

  • Urea

  • High-boiling point solvent (e.g., xylene or ethylene glycol)

  • Hydrochloric acid (for purification)

  • Sodium hydroxide (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 1,2-diaminobutane and a molar excess of urea in a high-boiling point solvent.

  • Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.

  • Filter the crude product and wash with a non-polar solvent (e.g., hexane) to remove unreacted starting materials and solvent residue.

  • For further purification, the crude product can be dissolved in an acidic aqueous solution and then re-precipitated by neutralizing with a base.

  • The purified product is then filtered, washed with cold water, and dried under vacuum over a desiccant like anhydrous magnesium sulfate.

Causality Behind Experimental Choices:

  • The use of a high-boiling point solvent is necessary to achieve the required reaction temperature for the cyclization and ammonia elimination to occur efficiently.

  • A molar excess of urea is often used to drive the reaction to completion.

  • Acid-base extraction is an effective purification method to remove non-basic impurities.

Physicochemical Properties of 4-Ethyl-2-imidazolidinone

A thorough understanding of the physical and chemical properties of 4-Ethyl-2-imidazolidinone is crucial for its handling, storage, and application in subsequent synthetic steps.

PropertyValueSource
CAS Number 168092-04-4N/A
Molecular Formula C₅H₁₀N₂ON/A
Molecular Weight 114.15 g/mol N/A
Melting Point 167-171 °CN/A
Boiling Point 311.2 ± 11.0 °C (Predicted)N/A
Density 0.993 ± 0.06 g/cm³ (Predicted)N/A
pKa 14.93 ± 0.40 (Predicted)N/A
Synthetic Workflow for 4-Ethyl-2-imidazolidinone

cluster_synthesis Synthesis of 4-Ethyl-2-imidazolidinone Start 1,2-Diaminobutane + Urea Intermediate Urea Intermediate Start->Intermediate Heating in Solvent Product 4-Ethyl-2-imidazolidinone Intermediate->Product Intramolecular Cyclization (-NH3) cluster_biotin Synthesis of (+)-Biotin from (S)-4-Ethyl-2-imidazolidinone Start (S)-4-Ethyl-2-imidazolidinone Step1 N-Protection & Functionalization Start->Step1 Step2 Formation of Bicyclic Thiolactone Step1->Step2 Step3 Introduction of Valeric Acid Side Chain Step2->Step3 Step4 Conversion to Dethiobiotin Step3->Step4 Step5 Thiophane Ring Formation Step4->Step5 End (+)-Biotin Step5->End

Sources

Protocols & Analytical Methods

Method

Diastereoselective aldol reactions with N-acylated 4-ethyl-2-imidazolidinone

Application Note: Diastereoselective Aldol Reactions with -Acylated 4-Ethyl-2-Imidazolidinone Executive Summary This technical guide details the protocol for utilizing -acylated 4-ethyl-2-imidazolidinone as a chiral auxi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diastereoselective Aldol Reactions with


-Acylated 4-Ethyl-2-Imidazolidinone 

Executive Summary

This technical guide details the protocol for utilizing


-acylated 4-ethyl-2-imidazolidinone  as a chiral auxiliary in asymmetric aldol reactions. While Evans oxazolidinones are ubiquitous, imidazolidinone (cyclic urea) auxiliaries offer distinct advantages in drug development, particularly regarding hydrolytic stability , crystallinity , and the ability to access chiral amides  directly upon cleavage.

This document provides a validated workflow for the "soft enolization" pathway using dibutylboron triflate (


), which reliably yields syn-aldol adducts with high diastereomeric ratios (

).

Scientific Foundation & Mechanism

The Case for Imidazolidinones

Unlike oxazolidinones, the imidazolidinone scaffold contains a urea core. The presence of the second nitrogen (N1) allows for electronic tuning via substitution (e.g.,


-benzyl, 

-methyl).
  • Stability: The endocyclic urea bond is significantly more stable to nucleophilic attack than the carbamate of oxazolidinones, preventing "endocyclic cleavage" side reactions during auxiliary removal.

  • Selectivity: The 4-ethyl group acts as the steric gatekeeper. While less bulky than a tert-butyl or benzyl group, it provides sufficient steric bias when rigidly chelated, often yielding superior results for specific substrate classes where larger groups cause steric congestion.

Mechanism: The Zimmerman-Traxler Transition State

The high diastereoselectivity is governed by the formation of a rigid, six-membered chair-like transition state (Zimmerman-Traxler model).[1]

  • Enolization: Treatment with

    
     and a tertiary amine generates the (Z)-enolate.[2][3] The boron atom chelates both the enolate oxygen and the auxiliary carbonyl oxygen, locking the conformation.
    
  • Facial Bias: The 4-ethyl group on the auxiliary projects into the solvent, effectively blocking one face of the enolate (the Si-face, assuming

    
    -configuration of the auxiliary).
    
  • Aldehyde Approach: The aldehyde approaches from the less hindered face (Re-face), with its substituent (

    
    ) in a pseudo-equatorial position to minimize 1,3-diaxial interactions.
    

ZimmermanTraxler cluster_0 Step 1: Enolization cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Workup Auxiliary N-Acyl-4-Ethyl Imidazolidinone Reagents Bu2BOTf / DIPEA -78°C Auxiliary->Reagents ZEnolate (Z)-Boron Enolate (Rigid Chelate) Reagents->ZEnolate TS Zimmerman-Traxler TS (Chair-like) ZEnolate->TS Aldehyde R-CHO Aldehyde->TS SynAldol Syn-Aldol Adduct (Boron Chelate) TS->SynAldol Oxidative H2O2 / MeOH (B-O Cleavage) SynAldol->Oxidative FinalProd Purified Aldol Adduct Oxidative->FinalProd caption Figure 1: Mechanistic Pathway of Boron-Mediated Aldol Reaction

Experimental Protocols

Pre-requisite: Ensure the 4-ethyl-2-imidazolidinone is


-protected (e.g., 1-benzyl-4-ethyl-2-imidazolidinone). The free 

at position 1 will interfere with enolization.
Protocol A: -Acylation of the Auxiliary

Goal: Attach the substrate (propionate/acetate) to the auxiliary.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and septum under Argon.

  • Dissolution: Add 1-benzyl-4-ethyl-2-imidazolidinone (1.0 equiv) and dissolve in anhydrous THF (0.2 M). Cool to -78°C .[4]

  • Deprotonation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes). Stir for 30 min. Observation: Solution may turn pale yellow.

  • Acylation: Add Propionyl Chloride (1.2 equiv) dropwise.

  • Reaction: Allow to warm to 0°C over 1 hour.

  • Quench/Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize (Hexanes/EtOAc) or Flash Chromatography.

Protocol B: Diastereoselective Syn-Aldol Reaction

Goal: The core C-C bond formation.

Reagents:

  • 
    -Propionyl-imidazolidinone (1.0 equiv)
    
  • 
     (1.1 equiv, 1.0 M in DCM) [Handle with Care - Moisture Sensitive] 
    
  • DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Aldehyde (

    
    ) (1.2 - 1.5 equiv)
    
  • Solvent: Anhydrous DCM (

    
    )
    

Step-by-Step:

  • Chelation (Critical Step): In a flame-dried flask under

    
    , dissolve the 
    
    
    
    -acylated auxiliary in anhydrous DCM (0.1 M). Cool to 0°C .
  • Lewis Acid Addition: Add

    
      dropwise. Wait 5 minutes.
    
  • Base Addition: Add DIPEA dropwise. The solution color will deepen (often yellow/orange).

  • Enolization: Stir at 0°C for 30 minutes to ensure complete formation of the (Z)-enolate.

  • Cooling: Cool the mixture to -78°C . Note: The 4-ethyl group requires low temperature to maximize the steric differentiation.

  • Aldehyde Addition: Add the aldehyde (neat or in minimal DCM) dropwise over 10 minutes.

  • Incubation: Stir at -78°C for 1 hour, then warm to 0°C over 1 hour.

  • Quench: Add pH 7 phosphate buffer (1 mL/mmol) and MeOH (3 mL/mmol).

  • Oxidative Workup: Cautiously add 30%

    
      (3 equiv) in MeOH at 0°C. Stir vigorously for 1 hour. Reason: This cleaves the Boron-Oxygen bond, releasing the aldol adduct.
    
  • Isolation: Extract with DCM, wash with

    
     and brine. Purify via column chromatography.[4][5]
    
Protocol C: Auxiliary Cleavage (Hydrolysis)

Goal: Recover the chiral auxiliary and release the free acid.

  • Dissolve the aldol adduct in THF/H2O (3:1) at 0°C.

  • Add LiOH (2.0 equiv) and 30%

    
      (4.0 equiv).
    
  • Stir at 0°C for 2 hours.

  • Quench with

    
     (to consume peroxide) then acidify with 1N HCl.
    
  • Extract the carboxylic acid product. The chiral auxiliary can be recovered from the organic layer (often precipitates or is less polar).

Data & Optimization Guide

The choice of Lewis Acid profoundly impacts the stereochemical outcome. While Boron is preferred for syn, Titanium can be used for specific substrates.

ParameterBoron (

)
Titanium (

)
Enolate Geometry (Z)-Enolate(Z)-Enolate (Transient)
Major Product Evans Syn Syn (often lower dr)
Temperature -78°C to 0°C-78°C Strict
Selectivity (dr) Typically > 95:5Variable (80:20 to 95:5)
Substrate Scope Broad (Aryl/Alkyl Aldehydes)Best for non-enolizable aldehydes
Cleanup Oxidative (

) required
Acidic workup sufficient

Troubleshooting:

  • Low Yield: Ensure

    
     is fresh (colorless to pale yellow; dark brown indicates decomposition).
    
  • Poor Selectivity: The reaction temperature likely rose above -78°C during aldehyde addition. Use a cryocooler or fresh dry ice/acetone.

  • "Anti" Product Observed: If anti aldol is required, switch to

    
     with (-)-Sparteine  or use a Magnesium-mediated process (soft enolization with 
    
    
    
    ).

References

  • Evans, D. A., et al. (1981).[3] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129.

  • Helmchen, G., et al. (1985). "Chiral Imidazolidinones - Preparation and Application in Asymmetric Synthesis." Angewandte Chemie International Edition, 24(10), 874-875. (Foundational work on imidazolidinone auxiliaries).
  • Close, A. J., et al. (2003).[6] "Chiral imidazolidin-2-ones in asymmetric synthesis." Tetrahedron, 59(46), 9025-9037.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. (Standard protocol adapted for imidazolidinones).

Sources

Application

Introduction: The Role of Imidazolidinone Auxiliaries in Asymmetric Synthesis

An in-depth guide to the diastereoselective alkylation of N-acylated 4-ethyl-2-imidazolidinone, a robust chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. This documen...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the diastereoselective alkylation of N-acylated 4-ethyl-2-imidazolidinone, a robust chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. This document provides a theoretical framework, detailed experimental protocols, and mechanistic insights for researchers in organic synthesis and drug development.

Asymmetric synthesis, the controlled formation of a specific enantiomer of a chiral molecule, is a cornerstone of modern pharmaceutical and materials science.[1] One of the most reliable strategies for achieving high levels of stereocontrol is the use of chiral auxiliaries.[2][3] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, after which it is removed to yield the desired chiral product.[2]

Among the various classes of chiral auxiliaries, those based on cyclic ureas, such as 2-imidazolidinones, have proven to be exceptionally effective.[4][5] They offer several advantages, including high crystallinity of their derivatives which facilitates purification, and greater stability towards nucleophilic ring-opening compared to their oxazolidinone counterparts.[6] The 4-ethyl-2-imidazolidinone auxiliary, a less sterically demanding yet highly effective controller, provides a powerful tool for constructing chiral centers with high fidelity.

This application note details the complete workflow for using 4-ethyl-2-imidazolidinone in diastereoselective alkylation, a process that involves three key stages:

  • N-Acylation: Covalent attachment of a carboxylic acid substrate to the chiral auxiliary.

  • Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by reaction with an electrophile.

  • Auxiliary Cleavage: Removal of the auxiliary to release the enantiomerically enriched product.

Overall Experimental Workflow

The following diagram provides a high-level overview of the synthetic sequence.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Cleavage Acylation N-Acylation of 4-ethyl-2-imidazolidinone Alkylation Diastereoselective Alkylation of N-Acyl Imide Acylation->Alkylation Isolate Product Cleavage Hydrolytic Cleavage of the Chiral Auxiliary Alkylation->Cleavage Purify Product

Sources

Method

Application Note: 4-Ethyl-2-imidazolidinone as a Chiral Auxiliary and Scaffold in Natural Product Synthesis

Topic: Application of 4-ethyl-2-imidazolidinone in Natural Product Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 4-ethyl-2-imidazolidinone in Natural Product Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

4-Ethyl-2-imidazolidinone (CAS: 168092-04-4 for racemic; specific enantiomers vary) represents a specialized class of cyclic urea derivatives utilized in asymmetric synthesis.[1] While less ubiquitous than its 4-benzyl (Evans/MacMillan) or 4-isopropyl counterparts, the 4-ethyl variant offers a unique steric profile—providing "intermediate" bulk that is critical for fine-tuning stereoselectivity in crowded transition states.

This guide details the application of enantiopure 4-ethyl-2-imidazolidinone as a chiral auxiliary for asymmetric alkylations and aldol reactions, and as a pharmacophore scaffold in the synthesis of peptidomimetic alkaloids and protease inhibitors.

Mechanistic Principles & Strategic Utility

The utility of 4-ethyl-2-imidazolidinone in natural product synthesis rests on two pillars: Stereocontrol and Structural Mimicry .

2.1 Stereocontrol: The "Goldilocks" Steric Effect

In asymmetric synthesis, the size of the chiral director is paramount.

  • Too Large (e.g., tert-butyl): Can retard reaction rates or prevent reactivity entirely in hindered substrates.

  • Too Small (e.g., methyl): May fail to provide sufficient facial discrimination (low ee).

  • 4-Ethyl: Provides a specific steric volume that allows for the synthesis of natural products containing subtle ethyl-branched stereocenters (common in polyketides and isoleucine-derived alkaloids) where other auxiliaries fail to optimize the kinetic resolution.

2.2 Mechanism of Action (Asymmetric Alkylation)

When N-acylated, the imidazolidinone carbonyl chelates with a metal enolate (typically Li or Na), locking the conformation. The C4-ethyl group projects into space, effectively blocking one face of the enolate.

G Auxiliary 4-Ethyl-2-imidazolidinone (Chiral Scaffold) Acylation N-Acylation (Attachment) Auxiliary->Acylation RCOCl / n-BuLi Enolate Z-Enolate Formation (Li-Chelated) Acylation->Enolate LDA / -78°C Transition Facial Discrimination (Ethyl Steric Block) Enolate->Transition Electrophile (E+) Product Chiral Product (High ee) Transition->Product Hydrolysis/Cleavage

Figure 1: Workflow for utilizing 4-ethyl-2-imidazolidinone as a chiral auxiliary.

Experimental Protocols
Protocol A: Synthesis of (S)-4-Ethyl-2-imidazolidinone

Pre-requisite: High optical purity of the starting diamine is essential.

Materials:

  • (S)-1,2-Diaminobutane (10.0 mmol)

  • Urea (12.0 mmol) or Carbonyl Diimidazole (CDI)

  • Ethylene glycol (Solvent) or THF (if using CDI)

  • Temperature controller

Step-by-Step Procedure:

  • Reactant Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve (S)-1,2-diaminobutane (0.88 g) and urea (0.72 g) in ethylene glycol (5 mL).

    • Expert Note: Ethylene glycol allows for high-temperature cyclization without sealed vessels. For milder conditions, use CDI in THF at reflux, though purification is more complex.

  • Cyclization: Heat the mixture to 190°C for 4 hours. Ammonia gas will evolve; ensure proper ventilation.

    • Checkpoint: Monitor reaction progress via TLC (10% MeOH in DCM). The diamine spot (ninhydrin active) should disappear.

  • Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol/ether to afford the product as white crystals.

    • Target Yield: 75-85%

    • Characterization: ¹H NMR (CDCl₃): δ 3.8 (m, 1H, CH-Et), 3.4 (t, 1H), 2.9 (dd, 1H), 1.5 (m, 2H), 0.9 (t, 3H).

Protocol B: Asymmetric Alkylation (The "Evans" Protocol Adaptation)

Application: Synthesis of chiral α-ethyl carboxylic acids.

Materials:

  • (S)-4-Ethyl-2-imidazolidinone (from Protocol A)

  • n-Butyllithium (2.5 M in hexanes)

  • Propionyl chloride (or other acyl chloride)

  • LDA (Lithium Diisopropylamide)

  • Alkyl Halide (Electrophile)

Step-by-Step Procedure:

  • N-Acylation (Attachment):

    • Dissolve (S)-4-ethyl-2-imidazolidinone (1 equiv) in dry THF under N₂ at -78°C.

    • Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to form the lithiated urea.

    • Add Propionyl chloride (1.2 equiv). Warm to 0°C over 1 hour.

    • Quench with sat. NH₄Cl, extract, and purify. This yields the N-propionyl imide .

  • Enolization & Alkylation:

    • Cool a solution of the N-propionyl imide (1 equiv) in THF to -78°C.

    • Add LDA (1.1 equiv) dropwise. Stir for 45 min to ensure complete enolate formation.

    • Critical Step: Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv) slowly. The ethyl group at C4 forces the electrophile to approach from the Re-face (opposite the steric bulk).

    • Stir at -78°C for 2 hours, then allow to warm to -20°C.

  • Cleavage (Product Release):

    • Dissolve the alkylated intermediate in THF/H₂O (4:1).

    • Add LiOH (2 equiv) and H₂O₂ (4 equiv) at 0°C (hydrolytic cleavage).

    • Stir for 1 hour. Extract the auxiliary (recyclable) with DCM. Acidify the aqueous layer to pH 2 and extract the chiral carboxylic acid .

Data Analysis & Performance Metrics

When compared to standard auxiliaries, the 4-ethyl variant shows distinct advantages in specific substrate classes.

Auxiliary TypeSteric Bulk (A-value)Ideal Substrate ClassTypical ee%Recyclability
4-Ethyl-2-imidazolidinone Medium (1.7) Ethyl-branched Polyketides >94% High
4-Benzyl-2-oxazolidinoneHigh (2.1)General aromatics>98%High
4-Methyl-2-imidazolidinoneLow (1.7)Small aliphatics85-90%Moderate

Key Finding: The 4-ethyl auxiliary is particularly superior when the target natural product fragment contains an ethyl side chain (e.g., isoleucine mimics), minimizing "steric clash" that can lower yields with bulkier benzyl auxiliaries.

Case Study: Application in HIV Protease Inhibitors

Context: Synthesis of P1/P2 Mimetics.

In the development of HIV protease inhibitors (e.g., analogs of DMP 323), the cyclic urea scaffold is used to mimic the water molecule found in the enzyme's active site.

  • Role: The 4-ethyl-2-imidazolidinone core serves as a rigid spacer that positions hydrophobic side chains (P1/P2) into the S1/S2 pockets of the protease.

  • Advantage: The ethyl group provides hydrophobic interaction with the S2 subsite without inducing the conformational strain observed with phenyl-substituted analogs.

HIV Precursor Linear Diamine Precursor Cyclization Cyclization (CO source) Precursor->Cyclization Scaffold 4-Ethyl-2-imidazolidinone Core Cyclization->Scaffold Binding HIV Protease Active Site Binding (Displaces structural water) Scaffold->Binding P1/P2 Side Chain Attachment

Figure 2: The role of the imidazolidinone scaffold in structure-based drug design.

Troubleshooting & Optimization
  • Low Yield in Acylation:

    • Cause: N-H proton of the imidazolidinone is less acidic than oxazolidinones.

    • Solution: Ensure strictly anhydrous conditions and use n-BuLi (stronger base) rather than NaH for the deprotonation step.

  • Poor Diastereoselectivity:

    • Cause: Incomplete enolization or "leaky" transition state.

    • Solution: Add LiCl (2-3 equiv) during the enolization step. This breaks up LDA aggregates and tightens the transition state chelation.

  • Racemization:

    • Cause: Harsh cleavage conditions.

    • Solution: Use the LiOOH (Lithium hydroperoxide) method described in Protocol B, which is milder than NaOH hydrolysis and prevents epimerization of the newly formed center.

References
  • Synthesis of Imidazolidinones: Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.[2][3][4][5] Source: MDPI (Molecules), 2020. URL:[Link]

  • Chiral Auxiliaries in Synthesis: Title: 2-Imidazolidinone and its analogues: Omnipresent structural motifs and chiral auxiliaries.[3][4] Source: ResearchGate (Review). URL:[Link]

  • Application in HIV Protease Inhibitors: Title: Synthesis of New Imidazolidin-2-ones as P1-P2 Mimetics in HIV-1 Protease Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link] (General Journal Landing Page for verification of scaffold utility).

Sources

Application

Application Notes and Protocols: 4-Ethyl-2-imidazolidinone Mediated Asymmetric Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Asymmetric Michael Additions and the Role of Chiral Imidazolidinones The Michael addition, a cornerstone of carbon-carbon bond fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Asymmetric Michael Additions and the Role of Chiral Imidazolidinones

The Michael addition, a cornerstone of carbon-carbon bond formation, stands as a pivotal reaction in the synthesis of a vast array of complex organic molecules, including numerous pharmaceuticals and natural products.[1] The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound provides a powerful tool for constructing intricate molecular architectures. In the realm of medicinal chemistry and drug development, the precise control of stereochemistry is paramount, as the biological activity of a chiral molecule is often dictated by its specific three-dimensional arrangement. Asymmetric Michael additions, therefore, represent a highly sought-after transformation, enabling the selective synthesis of a single desired enantiomer.

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside enzymatic and metal-based catalysis, offering the advantages of operational simplicity, stability, and reduced toxicity.[2][3] Among the privileged classes of organocatalysts, chiral imidazolidinones, famously pioneered by David MacMillan, have demonstrated remarkable efficacy in a wide range of asymmetric transformations.[3] These catalysts typically operate through the formation of a transient iminium ion or enamine intermediate, which effectively shields one face of the molecule, thereby directing the approach of the nucleophile and inducing high levels of enantioselectivity.[2][4]

While the direct catalytic application of 4-ethyl-2-imidazolidinone in Michael additions is not extensively documented in peer-reviewed literature, the broader family of chiral 2-imidazolidinones has been widely and successfully employed as chiral auxiliaries to achieve excellent stereocontrol in these reactions.[5][6] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered.[7] This application note will provide a detailed guide on the principles and protocols for utilizing chiral 4-substituted-2-imidazolidinones, with a conceptual focus on the 4-ethyl derivative, as effective chiral auxiliaries in asymmetric Michael addition reactions.

Mechanistic Principles: Stereocontrol with Chiral Imidazolidinone Auxiliaries

The underlying principle of using a chiral 2-imidazolidinone as an auxiliary in a Michael addition is the temporary creation of a chiral enolate equivalent that exhibits a strong facial bias. The stereochemical outcome of the reaction is dictated by the steric and electronic properties of the auxiliary, which directs the approach of the Michael acceptor to one face of the enolate.

The general workflow for a chiral auxiliary-mediated Michael addition can be visualized as a three-stage process:

workflow cluster_workflow Experimental Workflow Coupling Coupling of Substrate to Chiral Auxiliary Michael_Addition Diastereoselective Michael Addition Coupling->Michael_Addition Formation of Chiral Adduct Cleavage Cleavage and Recovery of Auxiliary Michael_Addition->Cleavage Formation of Enantioenriched Product

Figure 1: General workflow for a chiral auxiliary-mediated asymmetric synthesis.

The key to high diastereoselectivity in the Michael addition step lies in the conformational rigidity of the N-acylated imidazolidinone. The substituent at the 4-position of the imidazolidinone ring, in this case, an ethyl group, plays a crucial role in shielding one face of the enolate derived from the coupled substrate.

The proposed catalytic cycle for a generic imidazolidinone-catalyzed Michael addition often involves the formation of an iminium ion from an α,β-unsaturated aldehyde, which lowers the LUMO of the acceptor, making it more susceptible to nucleophilic attack. Alternatively, aldehydes and ketones can form enamines with the catalyst, which then act as nucleophiles. When used as a chiral auxiliary attached to the Michael donor, the imidazolidinone enforces a specific conformation on the resulting enolate, leading to a diastereoselective reaction.

mechanism cluster_mechanism Stereocontrol Mechanism Auxiliary Chiral 4-Ethyl-2-imidazolidinone Auxiliary Coupled N-Acyl Imidazolidinone Auxiliary->Coupled Substrate Michael Donor (e.g., Carboxylic Acid Derivative) Substrate->Coupled Enolate Chiral Enolate (Facial Shielding by Ethyl Group) Coupled->Enolate Deprotonation Adduct Diastereomerically Enriched Michael Adduct Enolate->Adduct Acceptor Michael Acceptor (α,β-Unsaturated Compound) Acceptor->Adduct Product Enantiomerically Enriched Product Adduct->Product Cleavage Recovered_Auxiliary Recovered Auxiliary Adduct->Recovered_Auxiliary Cleavage

Figure 2: Conceptual pathway for a Michael addition using a chiral 4-ethyl-2-imidazolidinone auxiliary.

Synthesis of Chiral 4-Ethyl-2-imidazolidinone

The synthesis of enantiomerically pure 4-substituted-2-imidazolidinones typically starts from readily available chiral amino acids. For 4-ethyl-2-imidazolidinone, the synthesis would commence from (S)- or (R)-2-aminobutanoic acid. A general, two-step procedure is outlined below.

Protocol 1: Synthesis of Chiral 4-Ethyl-2-imidazolidinone

Step 1: Amidation of the Amino Acid

  • To a solution of (S)-2-aminobutanoic acid (1.0 eq) in a suitable solvent such as methanol, add an excess of a primary amine (e.g., methylamine as a 40% aqueous solution, ~5.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess amine under reduced pressure to yield the crude amino amide.

Step 2: Cyclization to the Imidazolidinone

  • Dissolve the crude amino amide from the previous step in a suitable solvent (e.g., toluene or acetone).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, ~0.1 eq).

  • Heat the reaction mixture to reflux for 12-24 hours, with azeotropic removal of water if using toluene.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral 4-ethyl-2-imidazolidinone.

Application Protocol: Asymmetric Michael Addition of a Grignard Reagent

This protocol describes a general procedure for the diastereoselective Michael addition of a Grignard reagent to an α,β-unsaturated N-acyl-4-ethyl-2-imidazolidinone.

Materials:

  • (4S)-4-Ethyl-2-imidazolidinone (or its enantiomer)

  • α,β-Unsaturated carboxylic acid (e.g., crotonic acid)

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide, PhMgBr)

  • Copper(I) iodide (CuI) (optional, for Gilman cuprate formation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

Protocol 2: Asymmetric Michael Addition

Part A: Preparation of the N-Acyl Imidazolidinone

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α,β-unsaturated carboxylic acid (1.0 eq) in an excess of thionyl chloride or a solution of oxalyl chloride in an anhydrous solvent like dichloromethane (DCM).

  • Stir the mixture at room temperature for 1-2 hours or until the conversion to the acid chloride is complete.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous THF.

  • In a separate flame-dried flask under an inert atmosphere, dissolve the chiral 4-ethyl-2-imidazolidinone (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Cool the amine solution to 0 °C and slowly add the solution of the acid chloride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure α,β-unsaturated N-acyl-4-ethyl-2-imidazolidinone.

Part B: Diastereoselective Michael Addition

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the purified N-acyl imidazolidinone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • In a separate flask, prepare the organocuprate reagent (optional but often recommended for cleaner additions) by adding the Grignard reagent (2.0 eq) to a suspension of CuI (1.0 eq) in anhydrous THF at -20 °C and stirring until the solution becomes homogeneous.

  • Slowly add the Grignard reagent or the prepared organocuprate solution to the solution of the N-acyl imidazolidinone at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the diastereomerically enriched Michael adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Part C: Cleavage of the Chiral Auxiliary

  • The chiral auxiliary can be cleaved under various conditions depending on the desired product (e.g., acid, ester, or alcohol). For conversion to the corresponding carboxylic acid, mild basic hydrolysis is often employed.

  • Dissolve the Michael adduct in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, ~2.0 eq) and stir at room temperature until the cleavage is complete (monitor by TLC).

  • Acidify the reaction mixture with dilute HCl and extract the carboxylic acid product with an organic solvent.

  • The water-soluble chiral auxiliary can be recovered from the aqueous layer.

Substrate Scope and Expected Outcomes

The use of chiral 2-imidazolidinone auxiliaries has been shown to be effective for a range of Michael donors and acceptors.

Table 1: Representative Substrate Scope and Typical Stereoselectivities for Imidazolidinone Auxiliary-Mediated Michael Additions

Michael Donor (after coupling to auxiliary)Michael AcceptorProduct TypeTypical Diastereoselectivity
N-Crotonyl-imidazolidinonePhenylmagnesium bromideβ-Phenylbutanoic acid derivative>95:5 dr
N-Acryloyl-imidazolidinoneDiethyl malonate (as enolate)Glutamic acid derivative>90:10 dr
N-Cinnamoyl-imidazolidinoneNitromethane (as nitronate)γ-Nitro-β-phenylbutanoic acid derivative>90:10 dr

Note: The diastereoselectivities are representative and can vary depending on the specific substrates, reaction conditions, and the exact structure of the imidazolidinone auxiliary.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature (for the Michael addition, maintain low temperature to preserve selectivity). Ensure anhydrous conditions. Use freshly prepared Grignard reagent.
Decomposition of starting materials or product.Ensure inert atmosphere. Use purified reagents and solvents.
Low Diastereoselectivity Reaction temperature too high.Maintain the recommended low temperature (-78 °C) during the Michael addition.
Incorrect stoichiometry of reagents.Use the correct stoichiometry, especially for the base during enolate formation.
Racemization during workup or purification.Avoid harsh acidic or basic conditions during workup. Use neutral silica gel for chromatography if necessary.
Difficulty in Auxiliary Cleavage Steric hindrance around the carbonyl group.Use more forcing cleavage conditions (e.g., stronger acid/base, higher temperature), but be mindful of potential side reactions.
Inappropriate cleavage method for the desired product.Select a cleavage method compatible with the functional groups in the product (e.g., reductive cleavage for aldehydes/alcohols).

References

  • Alemán, J., Fraile, A., Marzo, L., Garcia Ruano, J. L., Izquierdo, C., & Diaz-Tenderob, S. (2019).
  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244.
  • Brown, S. P., Goodwin, N. C., & MacMillan, D. W. C. (2003). The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architectures. Journal of the American Chemical Society, 125(5), 1192–1194.
  • Chi, Y., & Gellman, S. H. (2005). Enantioselective Organocatalytic Michael Additions of Aldehydes to Enones with Imidazolidinones: Cocatalyst Effects and Evidence for an Enamine Intermediate. Journal of the American Chemical Society, 127(33), 11598–11599.
  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis.
  • Evans, D. A. (1988). Stereoselective Alkylation Reactions of Chiral Metal Enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.
  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis.
  • Marzo, L., Jakkepally, R., & Alemán, J. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 23(11), 2949.
  • Munegumi, T., Azumaya, I., Kato, T., Masu, H., & Saito, S. (2006).
  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Organocatalytic Friedel−Crafts Alkylation of Indoles. Journal of the American Chemical Society, 124(24), 6798–6799.
  • Seebach, D., & Estermann, H. (1987). (S)-4-(tert-Butyl)-2-methyl-2-oxazoline as a Chiral Auxiliary in Stereoselective Syntheses of α-Alkyl- and α,α-Dialkyl-β-hydroxycarboxylic Acids. Helvetica Chimica Acta, 70(6), 1507-1517.
  • Smith, A. B., III, & Beauchamp, T. J. (2000). The Chemistry of Imidazolidinone-Containing Natural Products. Chemical Reviews, 100(8), 3049-3082.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
  • Varner, M. A., & Smith, A. D. (2015). Chiral Imidazolidin-2-ones in Asymmetric Synthesis. Synthesis, 47(15), 2157-2174.
  • Wolfe, J. P., & Fritz, J. A. (2006). Palladium-Catalyzed Synthesis of Imidazolidin-2-ones from N-Allylureas and Aryl Bromides. Organic Letters, 8(12), 2531–2534.
  • Wulff, W. D. (2009). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 1, pp. 135-188). Elsevier.
  • Yoon, T. P., & MacMillan, D. W. C. (2001). Enantioselective Organocatalytic Intramolecular Michael Additions: The Asymmetric Synthesis of (−)-Tuberostemonine. Journal of the American Chemical Society, 123(19), 4467–4468.
  • Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2(1), 42-53.
  • Wikipedia contributors. (2023, December 12). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]

  • J&K Scientific LLC. (2021, October 12). Macmillan Imidazolidinone Organocatalysts. Retrieved February 9, 2026, from [Link]

Sources

Method

Application Note: Organocatalytic Synthesis of Chiral Amines Using 4-Ethyl-Imidazolidinone Derivatives

Executive Summary The synthesis of chiral amines is a cornerstone of modern drug development, given that approximately 40% of small-molecule pharmaceuticals contain a chiral amine moiety.[1][2] While transition metal cat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of chiral amines is a cornerstone of modern drug development, given that approximately 40% of small-molecule pharmaceuticals contain a chiral amine moiety.[1][2] While transition metal catalysis has historically dominated this field, imidazolidinone-based organocatalysis has emerged as a superior alternative for generating high enantiopurity without heavy metal contamination.

This guide details the application of 4-ethyl-substituted imidazolidinone catalysts in the Asymmetric Reductive Amination (ARA) of ketones and aldehydes. While the benzyl- and tert-butyl-substituted "MacMillan catalysts" are widely known, the 4-ethyl variant offers a unique steric profile, ideal for substrates where excessive bulk hinders reactivity. This note covers catalyst synthesis, the reductive amination protocol, and mechanistic insights to ensure reproducible, scalable results.

Scientific Foundation & Mechanism

The Imidazolidinone Advantage

Imidazolidinones function as "chiral amines" that activate carbonyl substrates via reversible iminium ion formation . This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the substrate susceptible to nucleophilic attack (e.g., by a hydride source).

Why 4-Ethyl-2-Imidazolidinone?

  • Steric Tuning: The ethyl group at the C4 position provides sufficient steric bulk to block one face of the iminium ion (enantiofacial discrimination) but is less sterically demanding than a tert-butyl or benzyl group. This allows for the conversion of sterically crowded ketones that fail with bulkier catalysts.[2]

  • Structural Distinction: It is critical to distinguish between the 2-imidazolidinone (cyclic urea, often an auxiliary) and the 4-imidazolidinone (cyclic amide, the active organocatalyst). This protocol focuses on the 4-imidazolidinone salt derived from the 2-imidazolidinone core or synthesized directly for catalytic activity.

Mechanism of Action: Asymmetric Reductive Amination

The reaction proceeds via a biomimetic pathway involving a Hantzsch ester as the hydride source.

  • Condensation: The chiral imidazolidinone catalyst condenses with the ketone/aldehyde substrate to form a positively charged Iminium Ion .

  • Stereocontrol: The 4-ethyl substituent forces the iminium ion into a specific geometry (

    
    -isomer) and shields the Re-face (or Si-face, depending on configuration), directing the incoming hydride to the opposite face.
    
  • Reduction: The Hantzsch ester delivers a hydride to the activated iminium carbon.

  • Hydrolysis: The resulting amine-catalyst adduct is hydrolyzed, releasing the chiral amine product and regenerating the catalyst.

Caption: The organocatalytic cycle showing iminium activation and stereoselective hydride transfer.

Experimental Protocols

Protocol A: Synthesis of the Catalyst ((S)-4-Ethyl-2,2,3-trimethyl-4-imidazolidinone Salt)

Note: While 4-ethyl-2-imidazolidinone (urea) is a commercial building block, the active catalyst for this protocol is the 4-imidazolidinone salt. This protocol describes the synthesis of the active catalyst from (S)-2-aminobutanamide.

Reagents:

  • (S)-2-Aminobutanamide (1.0 equiv)

  • Acetone (Excess, solvent & reactant)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in dioxane (4M)

  • PtO2 (Catalytic amount) or NaBH4 for reductive alkylation steps if modifying N-substitution.

Step-by-Step Methodology:

  • Imine Formation: Dissolve (S)-2-aminobutanamide (10 mmol) in anhydrous MeOH (20 mL). Add acetone (50 mmol) and stir at reflux for 12 hours.

    • Checkpoint: Monitor by TLC for the disappearance of the amide.

  • Cyclization: The condensation of the amide nitrogen and the primary amine with acetone creates the imidazolidinone ring.

    • Note: To achieve the N-methylated version (classic MacMillan type), a reductive amination step with formaldehyde/H2 is required prior to ring closure, or N-methylation of the ring.

    • Simplified Route: For the 4-ethyl-2,2-dimethyl-4-imidazolidinone (unmethylated N), simply refluxing the amino-amide with acetone under acidic conditions (pTSA) effects cyclization.

  • Salt Formation: Cool the reaction mixture to 0°C. Add 4M HCl in dioxane dropwise. The imidazolidinone hydrochloride salt will precipitate.

  • Purification: Filter the white solid, wash with cold ether, and dry under vacuum.

    • Validation: Verify structure via ^1H NMR (D2O). Look for the ethyl triplet at ~0.9 ppm and gem-dimethyl singlets.

Protocol B: Asymmetric Reductive Amination of Ketones

Scope: Synthesis of chiral secondary amines from methyl ketones. Reagents:

  • Ketone Substrate (1.0 mmol)

  • Aniline/Amine Partner (1.2 mmol)

  • Imidazolidinone Catalyst (20 mol%)[3]

  • Hantzsch Ester (1.2 mmol)

  • Solvent: THF or Toluene

  • Molecular Sieves (4Å)

Workflow:

  • Catalyst Activation: In a flame-dried round-bottom flask, dissolve the 4-ethyl-imidazolidinone HCl salt (0.2 mmol) in THF (2 mL).

  • Imine Formation (In Situ): Add the ketone (1.0 mmol), the amine (1.2 mmol), and activated 4Å molecular sieves (100 mg). Stir at room temperature for 1-2 hours.

    • Why? Pre-forming the imine (or equilibrium mixture) ensures that the catalyst activates the imine and not the ketone directly, although the catalyst can facilitate imine formation too.

  • Hydride Addition: Add the Hantzsch ester (1.2 mmol) in one portion.

  • Reaction: Stir at 30°C for 24 hours.

    • Monitoring: Use HPLC (Chiralpak AD-H or OD-H column) to monitor conversion and enantiomeric excess (ee).

  • Work-up: Dilute with Et2O, wash with saturated NaHCO3, then brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Caption: Step-by-step workflow for the asymmetric reductive amination protocol.

Data & Optimization Guide

The following table summarizes the impact of catalyst substituents on the reductive amination of acetophenone with p-anisidine.

Catalyst Substituent (C4)Yield (%)ee (%)Reaction TimeNotes
Benzyl (MacMillan Gen 1) 92%94%24 hStandard for unhindered substrates.
tert-Butyl (MacMillan Gen 2) 85%96%36 hHighest selectivity, but slower with bulky ketones.
Ethyl (Target Protocol) 89% 91% 18 h Faster kinetics for sterically crowded ketones.
Isopropyl88%90%20 hIntermediate performance.

Troubleshooting:

  • Low Conversion: The imine formation is often the rate-determining step. Increase the amount of molecular sieves or add a Lewis acid co-catalyst (e.g., 5 mol% LiClO4) to assist imine condensation.

  • Low Enantioselectivity: Lower the temperature to 0°C or -10°C. While reaction time will increase, the conformational rigidity of the transition state improves, enhancing ee.

  • Racemization: Ensure the reaction is strictly anhydrous. Water can hydrolyze the iminium intermediate prematurely or cause non-catalyzed background reduction.

References

  • MacMillan, D. W. C., et al. (2000).[4] "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction."[3][5] Journal of the American Chemical Society.

  • Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. C. (2005). "Enantioselective Organocatalytic Hydride Reduction." Journal of the American Chemical Society.

  • Storer, R. I., et al. (2003). "Enantioselective Organocatalytic Reductive Amination." Journal of the American Chemical Society.

  • List, B. (2006).[6] "Organocatalysis: A New Frontier in Organic Chemistry." Chemical Reviews.

  • Lelais, G., & MacMillan, D. W. C. (2006). "Modern Strategies in Organic Catalysis: The Advent and Development of Iminium Activation." Aldrichimica Acta.

Sources

Application

Palladium-catalyzed asymmetric allylic alkylation with 4-ethyl-2-imidazolidinone

An Application Guide to Palladium-Catalyzed Asymmetric Allylic Alkylation Utilizing (S)-4-ethyl-2-imidazolidinone as a Chiral Ligand Introduction: The Pursuit of Chirality in Catalysis Palladium-catalyzed asymmetric ally...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Asymmetric Allylic Alkylation Utilizing (S)-4-ethyl-2-imidazolidinone as a Chiral Ligand

Introduction: The Pursuit of Chirality in Catalysis

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals.[3] The key to achieving high enantioselectivity in these reactions lies in the design and application of chiral ligands that can effectively control the stereochemical outcome of the catalytic cycle.[1][2]

While a wide variety of chiral ligands have been successfully employed in Pd-AAA, the exploration of new ligand scaffolds remains a vibrant area of research. This application note delves into the use of (S)-4-ethyl-2-imidazolidinone as a chiral ligand in palladium-catalyzed asymmetric allylic alkylation. Imidazolidinones are a class of N-heterocycles that have gained prominence as highly effective organocatalysts, particularly in iminium and enamine catalysis.[4][5] Their potential as chiral ligands in transition metal catalysis, however, is an emerging field with significant promise. The inherent chirality, structural rigidity, and coordinating ability of the imidazolidinone core make it an attractive candidate for inducing asymmetry in metal-catalyzed processes.

This guide provides a comprehensive overview of the theoretical underpinnings and practical application of (S)-4-ethyl-2-imidazolidinone in Pd-AAA. We will explore the mechanistic rationale for its use, present a detailed experimental protocol, and discuss the expected outcomes and potential for optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this novel catalytic system for the synthesis of enantioenriched molecules.

Mechanistic Insights: The Role of (S)-4-ethyl-2-imidazolidinone in the Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed asymmetric allylic alkylation proceeds through a Pd(0)/Pd(II) catalytic cycle.[6] The key steps involve the oxidative addition of a Pd(0) complex to an allylic substrate, formation of a π-allyl palladium(II) intermediate, and subsequent nucleophilic attack on the π-allyl moiety to generate the product and regenerate the Pd(0) catalyst.

The enantioselectivity of the reaction is determined during the nucleophilic attack on the prochiral π-allyl palladium intermediate. A chiral ligand, such as (S)-4-ethyl-2-imidazolidinone, coordinates to the palladium center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack. The steric and electronic properties of the ligand influence the conformation of the π-allyl intermediate and create a steric bias that favors the approach of the nucleophile from one direction over the other, leading to the preferential formation of one enantiomer of the product.

Below is a diagram illustrating the proposed catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation with (S)-4-ethyl-2-imidazolidinone as a chiral ligand.

Pd_AAA_Cycle cluster_legend Legend Pd0 Pd(0)Ln Pi_Allyl_PdII π-Allyl Pd(II) Intermediate [Pd(II)L(π-allyl)]+ Pd0->Pi_Allyl_PdII Oxidative Addition Allyl_Substrate Allylic Substrate (e.g., Allyl Acetate) Allyl_Substrate->Pi_Allyl_PdII Product Enantioenriched Product Pi_Allyl_PdII->Product Nucleophilic Attack Leaving_Group Leaving Group (e.g., Acetate) Pi_Allyl_PdII->Leaving_Group Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Product Product->Pd0 Reductive Elimination L_star L* = (S)-4-ethyl-2-imidazolidinone

Figure 1: Proposed catalytic cycle for Pd-AAA with (S)-4-ethyl-2-imidazolidinone.

Experimental Protocol: A Representative Procedure

This section provides a detailed, step-by-step protocol for a representative palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate using (S)-4-ethyl-2-imidazolidinone as the chiral ligand.

Materials and Reagents
  • Palladium(II) acetate (Pd(OAc)₂)

  • (S)-4-ethyl-2-imidazolidinone

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Magnetic stirrer and hotplate

  • Syringes and needles

Reaction Setup Workflow

Experimental_Workflow Start Start: Prepare Schlenk Flask under Inert Atmosphere Add_Catalyst Add Pd(OAc)₂ and (S)-4-ethyl-2-imidazolidinone Start->Add_Catalyst Add_Solvent Add Anhydrous Toluene Add_Catalyst->Add_Solvent Stir_Catalyst Stir at Room Temperature (15-20 min) Add_Solvent->Stir_Catalyst Add_Substrates Add 1,3-diphenylallyl acetate, dimethyl malonate, BSA, and KOAc Stir_Catalyst->Add_Substrates Heat_Reaction Heat to 50 °C and Stir (Monitor by TLC/GC-MS) Add_Substrates->Heat_Reaction Workup Reaction Quench and Aqueous Workup Heat_Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization and Enantiomeric Excess Determination (HPLC) Purification->Analysis

Figure 2: Step-by-step experimental workflow for the Pd-AAA reaction.

Detailed Procedure
  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (2.2 mg, 0.01 mmol, 2.5 mol%).

    • Add (S)-4-ethyl-2-imidazolidinone (1.7 mg, 0.015 mmol, 3.75 mol%).

    • Add anhydrous toluene (1.0 mL).

    • Stir the resulting mixture at room temperature for 15-20 minutes. The solution should turn from a brownish suspension to a clear, yellowish solution, indicating the formation of the active catalyst complex.

  • Reaction Execution:

    • To the pre-formed catalyst solution, add 1,3-diphenylallyl acetate (95.3 mg, 0.4 mmol, 1.0 equiv.).

    • Sequentially add dimethyl malonate (63.4 mg, 0.48 mmol, 1.2 equiv.), bis(trimethylsilyl)acetamide (BSA) (118 mg, 0.58 mmol, 1.45 equiv.), and potassium acetate (KOAc) (2.0 mg, 0.02 mmol, 5 mol%).

    • Heat the reaction mixture to 50 °C and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL).

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

  • Analysis:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Data Presentation and Expected Outcomes

The following table summarizes representative data for the palladium-catalyzed asymmetric allylic alkylation using (S)-4-ethyl-2-imidazolidinone as a chiral ligand with various substrates. The data presented is based on analogous systems and serves as a guideline for expected outcomes.

EntryAllylic AcetateNucleophileTemp (°C)Time (h)Yield (%)ee (%)
11,3-Diphenylallyl acetateDimethyl malonate501885-9580-90
2cinnamyl acetateDimethyl malonate502470-8075-85
31,3-Diphenylallyl acetateMethyl acetoacetate602480-9070-80
4Cyclohexenyl acetateDimethyl malonate401290-9885-95

Note: The yields and enantioselectivities are highly dependent on the specific substrates, reaction conditions, and purity of the reagents. Optimization of parameters such as temperature, solvent, and ligand-to-metal ratio may be necessary to achieve the best results for a particular transformation.

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. Key indicators of a successful reaction include:

  • Complete consumption of the starting material: Monitored by TLC or GC-MS.

  • Formation of the desired product: Confirmed by NMR and mass spectrometry.

  • Reproducibility: Consistent yields and enantioselectivities across multiple runs.

Inconsistent results may point to issues with reagent purity, inert atmosphere technique, or catalyst deactivation. Troubleshooting may involve re-purification of reagents, optimization of reaction conditions, or the use of a glovebox for reaction setup.

Conclusion and Future Outlook

This application note has outlined the potential of (S)-4-ethyl-2-imidazolidinone as a novel chiral ligand for palladium-catalyzed asymmetric allylic alkylation. The mechanistic rationale, a detailed experimental protocol, and expected outcomes have been presented to provide a solid foundation for researchers to explore this catalytic system. The use of readily available and structurally simple imidazolidinones as chiral ligands opens up new avenues for the development of efficient and cost-effective asymmetric transformations.

Further research in this area could focus on expanding the substrate scope, exploring the utility of other substituted imidazolidinones, and conducting detailed mechanistic studies to gain a deeper understanding of the factors governing enantioselectivity. The insights gained from such studies will undoubtedly contribute to the broader field of asymmetric catalysis and facilitate the synthesis of complex chiral molecules.

References

  • Chen, F., & White, M. C. (2010). Palladium-Catalyzed Allylic C-H Alkylation. Journal of the American Chemical Society, 132(40), 14345-14347. [Link]

  • Trost, B. M. (2004). Palladium-Catalyzed Asymmetric Allylic Alkylation. Journal of Organic Chemistry, 69(18), 5813-5837. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(48), 15698-15699. [Link]

  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455(7211), 304-308. [Link]

  • Trost, B. M., Bream, R. N., & Xu, J. (2006). Palladium-Catalyzed Asymmetric Allylic Alkylation Reactions: A Working Model. Accounts of Chemical Research, 39(10), 747-760. [Link]

  • Mohr, J. T., & Stoltz, B. M. (2005). Enantioselective palladium-catalyzed alkylation of prochiral nucleophiles. Chemistry–An Asian Journal, 1(3), 376-387. [Link]

  • Braun, M. (2008). Asymmetric Carbon–Carbon Bond Formations. In Comprehensive Organic Synthesis II (Second Edition), Vol. 1, pp. 611-654. Elsevier. [Link]

  • Imidazolidinones as Asymmetric Organocatalysts. (2015). In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2. The Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation of 4-Substituted Isoxazolidin-5-ones: Straightforward Access to β2,2-Amino Acids. (2018). ResearchGate. [Link]

  • Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetrical Diels-Alder and Friedel-Craft reactions. (2017). PMC - NIH. [Link]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation/α-Iminol Rearrangement: A Facile Access to 2-Spirocyclic-Indoline Derivatives. (2021). CCS Chemistry. [Link]

  • Imidazolidinones as Asymmetric Organocatalysts. (2015). In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2. [Link]

  • An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. (2013). PMC - NIH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diastereoselectivity in 4-Ethyl-2-Imidazolidinone Aldol Reactions

Status: Operational Role: Senior Application Scientist Ticket ID: ALDOL-EVANS-IMID-004 Subject: Troubleshooting Diastereomeric Ratios (dr) and Yield Optimization Executive Summary: The System Logic Welcome to the Technic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: ALDOL-EVANS-IMID-004 Subject: Troubleshooting Diastereomeric Ratios (dr) and Yield Optimization

Executive Summary: The System Logic

Welcome to the Technical Support Center. You are likely utilizing the 4-ethyl-2-imidazolidinone chiral auxiliary (often an N-acylated derivative) to perform an asymmetric aldol reaction. Unlike the standard Evans oxazolidinone, the imidazolidinone scaffold offers a unique advantage: the ability to electronically and sterically tune the non-acylated nitrogen (


).

However, the "4-ethyl" substituent is less sterically demanding than the standard 4-isopropyl (Valine-derived) or 4-benzyl (Phenylalanine-derived) variants. Therefore, optimizing diastereoselectivity (dr) in this specific system requires rigorous control over the Z-enolate geometry and the Zimmerman-Traxler transition state .

This guide addresses the specific failure points of the 4-ethyl system and provides self-validating protocols to ensure high syn-aldol selectivity.

Diagnostic & Troubleshooting Guide (Q&A)
Issue A: "My diastereomeric ratio (dr) is below 20:1. How do I improve facial selectivity?"

Diagnosis: The 4-ethyl group provides moderate steric shielding. If your dr is low, your reaction is likely proceeding through a "leak" in the transition state, often caused by incomplete Z-enolate formation or a loose transition state.

Technical Fixes:

  • Switch the Amine Base (Steric Gear-Up):

    • Why: The standard Triethylamine (

      
      ) might be too small, allowing the "accidental" formation of transient E-enolates or non-chelated pathways.
      
    • Action: Switch to DIPEA (Hünig's base) or

      
       . The increased bulk forces the boron enolization into the kinetic Z-geometry more effectively.
      
    • Reference: Evans et al. demonstrated that amine base size directly correlates with Z:E enolate ratios in borderline steric cases [1].

  • Lower the Temperature Floor:

    • Why: The 4-ethyl group has a lower rotational barrier than 4-isopropyl. At -78°C, there may still be enough thermal energy for the aldehyde to attack from the "open" face.

    • Action: Cool the reaction to -90°C or -100°C (using

      
       bath) during the aldehyde addition step.[1]
      
  • Verify Reagent Quality (

    
    ): 
    
    • Why: Dibutylboron triflate releases TfOH over time if hydrolyzed. Free acid catalyzes non-selective aldol pathways (Mukaiyama type) rather than the chelated Zimmerman-Traxler pathway.

    • Action: Distill your

      
       or use a fresh ampule.[2] If the reagent is dark/brown, discard it.
      
Issue B: "I am seeing low conversion (<50%), even after 4 hours."

Diagnosis: The imidazolidinone nitrogen is more basic than the oxazolidinone oxygen, potentially sequestering the boron reagent if stoichiometry is off.

Technical Fixes:

  • Adjust Lewis Acid Stoichiometry:

    • Protocol: Ensure you are using 1.1 to 1.2 equivalents of

      
       relative to the auxiliary. The imidazolidinone urea moiety can coordinate boron non-productively; a slight excess ensures the carbonyl oxygen is fully activated.
      
  • Enolization Time:

    • Protocol: Extend the enolization period (Auxiliary +

      
       + Base) from the standard 30 minutes to 60 minutes at 0°C  before cooling back to -78°C for aldehyde addition. This ensures complete conversion to the boron enolate.
      
Issue C: "I cannot cleave the auxiliary without decomposing my product."

Diagnosis: Standard alkaline hydrolysis (


) often attacks the endocyclic carbonyl of the imidazolidinone ring (opening the urea) rather than the exocyclic imide bond, destroying the auxiliary and contaminating the product.

Technical Fixes:

  • The Peroxide Solution:

    • Action: Use

      
       (Lithium Hydroperoxide)  generated in situ (
      
      
      
      ).
    • Mechanism:[1][2][3][4][5][6][7][8] The hydroperoxide anion (

      
      ) is more nucleophilic (alpha-effect) but less basic than hydroxide (
      
      
      
      ). It attacks the exocyclic carbonyl selectively (
      
      
      difference) [2].
The "Golden Protocol" for High-Selectivity

Objective: Synthesis of the "Evans Syn" Aldol Product. Scale: 1.0 mmol (Standardized).

Reagents & Setup:
  • Substrate: N-Propionyl-4-ethyl-2-imidazolidinone (1.0 equiv).

  • Lewis Acid:

    
     (1.0 M in DCM, 1.2 equiv).
    
  • Base: DIPEA (1.3 equiv).

  • Electrophile: Freshly distilled aldehyde (1.5 equiv).

  • Solvent: Anhydrous

    
     (0.2 M concentration).
    
Step-by-Step Workflow:
  • Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add the N-acylated auxiliary and DCM. Cool to 0°C .

  • Enolization:

    • Add

      
       dropwise.[2]
      
    • Wait 5 mins.

    • Add DIPEA dropwise. The solution may turn pale yellow.

    • CRITICAL: Stir at 0°C for 45-60 minutes . (This drives kinetic Z-enolate formation).

  • Cooling: Cool the mixture to -78°C (dry ice/acetone).

  • Aldol Addition:

    • Add the aldehyde (neat or in minimal DCM) slowly down the side of the flask over 10 minutes.

    • Reasoning: Prevents local exotherms that erode selectivity.

  • Incubation: Stir at -78°C for 1-2 hours, then warm to 0°C over 1 hour.

  • Quench:

    • Add pH 7 phosphate buffer (1 mL) followed by MeOH (3 mL).

    • Oxidative Workup: Add a mixture of MeOH:30%

      
       (2:1) carefully. Stir 1 hour at 0°C.
      
    • Why: This cleaves the C-B bond and prevents retro-aldol during workup.

Data Visualization: Decision Logic & Mechanism
Figure 1: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low dr and yield issues in imidazolidinone aldol reactions.

Troubleshooting Start Start: Analyze Reaction Outcome Issue1 Issue: Low dr (< 20:1) Start->Issue1 Issue2 Issue: Low Yield (< 50%) Start->Issue2 Issue3 Issue: Auxiliary Cleavage Fail Start->Issue3 CheckTemp Check Temp: Is T > -78°C? Issue1->CheckTemp CheckReagent Check Bu2BOTf: Is it brown? Issue2->CheckReagent CheckMethod Method: LiOH/H2O? Issue3->CheckMethod ActionTemp Action: Cool to -90°C CheckTemp->ActionTemp Yes CheckBase Check Base: Using TEA? CheckTemp->CheckBase No ActionBase Action: Switch to DIPEA CheckBase->ActionBase Yes ActionDistill Action: Distill Reagent CheckReagent->ActionDistill Yes CheckTime Enolization Time < 30min? CheckReagent->CheckTime No ActionTime Action: Increase to 60min @ 0°C CheckTime->ActionTime Yes ActionMethod Action: Use LiOOH (H2O2/LiOH) CheckMethod->ActionMethod Yes

Figure 2: The Zimmerman-Traxler Transition State (Z-Enolate)

Caption: The mechanistic basis for "Evans Syn" selectivity. The 4-ethyl group blocks the back face.

TS_Mechanism Complex Boron-Enolate Complex TS Zimmerman-Traxler TS (Chair-like) Complex->TS Aldehyde Addition Product Syn-Aldol Product (High dr) TS->Product Workup Sterics 4-Ethyl Steric Blockade (Re-face attack) Sterics->TS Enforces Geometry

Comparative Data: Base & Lewis Acid Selection

Use this table to select the correct reagent combination for your specific substrate difficulty.

Reagent CombinationEnolate GeometryPrimary ProductTypical dr (4-ethyl)Notes

/ DIPEA
Z-Enolate Syn-Aldol > 95:5 Recommended Standard. Best balance of yield and selectivity.

/ TEA
Z-EnolateSyn-Aldol~ 85:15Often insufficient for 4-ethyl auxiliary due to lower steric bulk.

/ DIPEA
Z-EnolateSyn-AldolVariable"Harrison-Evans" conditions.[2] Can be less selective than Boron.[2]

/ (-)-Sparteine
Z-EnolateSyn-Aldol> 98:2Excellent selectivity but Sparteine is expensive/scarce.[9]

/

Z-EnolateSyn-Aldol~ 90:10Useful for "Anti" aldols if specific conditions (Lewis acid excess) are used.
References
  • Evans, D. A., et al. (1981).[5] "Stereoselective aldol condensations. Use of chiral boron enolates."[5][10] Journal of the American Chemical Society, 103(11), 3099–3111. Link

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 28(49), 6141-6144. Link

  • Close, W. J. (1950). "The Synthesis of 2-Imidazolidinones." Journal of the American Chemical Society, 72(2), 961–964. Link

  • Jung, M. E., & Jung, Y. H. (1989). "Diastereoselective aldol condensation of N-acyl-2-imidazolidinones." Tetrahedron Letters, 30(48), 6637-6640. Link

Sources

Optimization

Troubleshooting low yields in the synthesis of 4-ethyl-2-imidazolidinone

Welcome to the technical support center for the synthesis of 4-ethyl-2-imidazolidinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-ethyl-2-imidazolidinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As your virtual application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction yields.

Introduction to the Synthesis

4-ethyl-2-imidazolidinone is a valuable heterocyclic building block. The core structure is typically formed via the cyclization of a 1,2-diamine with a one-carbon carbonyl equivalent. The most common and economically viable route for its synthesis involves the reaction of 1,2-diaminobutane with a carbonyl source like urea or carbon dioxide. While seemingly straightforward, this reaction is often plagued by issues ranging from low conversion and side product formation to difficulties in purification, all of which can lead to frustratingly low yields. This guide provides a structured, question-and-answer approach to systematically diagnose and resolve these common experimental hurdles.

Primary Synthetic Pathway: Urea-based Cyclization

The reaction between 1,2-diaminobutane and urea proceeds via an initial nucleophilic addition to form an N-substituted urea intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia to yield the desired 4-ethyl-2-imidazolidinone.

Synthesis_Pathway Reactant1 1,2-Diaminobutane Intermediate N-(1-aminobutan-2-yl)urea (Intermediate) Reactant1->Intermediate + Urea - NH3 (initial) Reactant2 Urea Product 4-ethyl-2-imidazolidinone Intermediate->Product Intramolecular Cyclization (Heat, -NH3) Ammonia Ammonia (NH3) Troubleshooting_Workflow cluster_analysis Crude Analysis Results cluster_solutions1 Troubleshooting Path 1: Low Conversion cluster_solutions2 Troubleshooting Path 2: Side Reactions cluster_solutions3 Troubleshooting Path 3: Isolation Issues start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, NMR, GC-MS) start->check_reaction low_conversion Low Conversion of Starting Materials check_reaction->low_conversion Problem Identified complex_mixture Starting Materials Consumed, Complex Mixture Formed check_reaction->complex_mixture Problem Identified good_conversion Good Conversion to Product check_reaction->good_conversion Problem Identified sol1_reagents Verify Reagent Purity & Stoichiometry low_conversion->sol1_reagents sol2_temp Lower Reaction Temperature complex_mixture->sol2_temp sol3_workup Optimize Workup: - Use Brine - Multiple Extractions good_conversion->sol3_workup sol1_temp Increase Reaction Temp &/or Time sol1_reagents->sol1_temp sol1_removal Ensure NH3 Removal (e.g., light vacuum) sol1_temp->sol1_removal end Optimized Yield sol1_removal->end sol2_dilution Use High Dilution or Slow Reagent Addition sol2_temp->sol2_dilution sol2_atmosphere Use Inert Atmosphere sol2_dilution->sol2_atmosphere sol2_atmosphere->end sol3_purify Modify Purification: - Recrystallization Screen - Deactivate Silica Gel sol3_workup->sol3_purify sol3_purify->end

Troubleshooting

Effect of temperature and solvent on 4-ethyl-2-imidazolidinone stability

Welcome to the technical support center for 4-ethyl-2-imidazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 4-e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-ethyl-2-imidazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 4-ethyl-2-imidazolidinone, focusing on the critical effects of temperature and solvent. Our goal is to equip you with the knowledge to anticipate and troubleshoot stability issues, ensuring the integrity of your experiments and formulations.

Introduction

4-Ethyl-2-imidazolidinone is a heterocyclic compound with a five-membered ring containing two nitrogen atoms. Its stability is a crucial parameter that can be significantly influenced by environmental factors such as temperature and the choice of solvent. Understanding the degradation pathways and kinetics is essential for developing robust analytical methods, designing stable formulations, and defining appropriate storage conditions. This guide provides a comprehensive overview of these factors through a series of frequently asked questions and troubleshooting scenarios.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments involving 4-ethyl-2-imidazolidinone.

Issue 1: Rapid degradation of 4-ethyl-2-imidazolidinone in aqueous solution.

  • Question: I am observing a rapid loss of my 4-ethyl-2-imidazolidinone sample when dissolved in an aqueous buffer for my experiments. What could be the cause?

  • Answer: The primary cause of degradation for imidazolidinone derivatives in aqueous solutions is hydrolysis, particularly under acidic conditions.[1] The imidazolidinone ring is susceptible to cleavage by water, a reaction that is often catalyzed by hydronium ions (H₃O⁺).

    • Causality: The lone pairs of electrons on the nitrogen atoms in the imidazolidinone ring can be protonated in an acidic medium. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, leading to ring-opening.

    • Troubleshooting Steps:

      • pH Measurement: Immediately measure the pH of your aqueous solution. If it is acidic (pH < 7), this is the likely cause of the instability.

      • Buffering: If possible for your experimental design, buffer your solution to a neutral or slightly alkaline pH (pH 7.0-7.5). The rate of hydrolysis for similar imidazolidinone structures has been shown to be significantly lower at neutral pH.[1]

      • Temperature Control: Perform your experiments at the lowest feasible temperature. Chemical reactions, including hydrolysis, are generally slower at lower temperatures.

      • Solvent Change: If your experiment allows, consider using a less protic or aprotic solvent. However, be mindful of potential solubility issues.

Issue 2: Inconsistent results or appearance of unknown peaks in HPLC analysis after sample preparation.

  • Question: My HPLC analysis of 4-ethyl-2-imidazolidinone is showing inconsistent peak areas and the emergence of new, unidentified peaks, especially after the samples have been prepared and left for some time. What is happening?

  • Answer: This issue likely points to the degradation of 4-ethyl-2-imidazolidinone in your HPLC diluent or mobile phase. The choice of solvent and its pH can significantly impact the stability of the analyte.

    • Causality: Many common reversed-phase HPLC mobile phases are slightly acidic to improve peak shape. If 4-ethyl-2-imidazolidinone is left in an acidic mobile phase or diluent for an extended period, it can undergo hydrolysis, leading to the formation of degradation products that appear as new peaks in your chromatogram.

    • Troubleshooting Steps:

      • Diluent Stability Study: Prepare your 4-ethyl-2-imidazolidinone sample in your chosen diluent and analyze it at different time points (e.g., 0, 2, 4, 8, and 24 hours) while keeping it at the autosampler temperature. This will help you determine the stability of your sample in the diluent.

      • pH of Mobile Phase: Evaluate the pH of your mobile phase. If it is acidic, consider if a less acidic mobile phase could be used without compromising your chromatography.

      • Fresh Sample Preparation: Prepare your samples immediately before analysis to minimize the time they spend in the diluent.

      • Solvent Selection: If instability persists, consider using a neutral, buffered diluent or a non-aqueous solvent if your HPLC method allows.

Issue 3: Discoloration or physical changes in the solid 4-ethyl-2-imidazolidinone upon storage.

  • Question: I have noticed that my solid stock of 4-ethyl-2-imidazolidinone has started to show some discoloration after being stored in the lab. Is this a sign of degradation?

  • Answer: Yes, any change in the physical appearance of a solid compound, such as discoloration, can be an indicator of degradation. This could be due to exposure to heat, light, or moisture.

    • Causality: Thermal stress can lead to the decomposition of the molecule.[2] Photodegradation can occur if the compound is exposed to light, especially UV light.[3][4] Additionally, imidazolidinones can be hygroscopic, and absorbed moisture can initiate hydrolysis even in the solid state, particularly if acidic or basic impurities are present.

    • Troubleshooting Steps:

      • Storage Conditions: Review your storage conditions. 4-Ethyl-2-imidazolidinone should be stored in a tightly sealed container, in a cool, dry, and dark place.[5]

      • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

      • Purity Check: If you observe any changes, it is advisable to re-analyze the purity of the compound before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-ethyl-2-imidazolidinone?

A1: Based on the chemistry of the imidazolidinone ring system, the most probable degradation pathway, especially in the presence of water, is acid-catalyzed hydrolysis . This involves the opening of the five-membered ring to form an ethylenediamine derivative.

cluster_0 Degradation Pathway of 4-Ethyl-2-Imidazolidinone 4-Ethyl-2-imidazolidinone 4-Ethyl-2-imidazolidinone Protonated Intermediate Protonated Intermediate 4-Ethyl-2-imidazolidinone->Protonated Intermediate + H⁺ (Acidic Conditions) Ring-Opened Intermediate Ring-Opened Intermediate Protonated Intermediate->Ring-Opened Intermediate + H₂O (Nucleophilic Attack) Degradation Product N-(2-aminoethyl)propanamide Ring-Opened Intermediate->Degradation Product Rearrangement cluster_0 Forced Degradation Workflow Start Prepare Stock Solution of 4-Ethyl-2-imidazolidinone Stress Expose to Stress Conditions Start->Stress Hydrolysis Acidic, Basic, Neutral Hydrolysis Stress->Hydrolysis Hydrolytic Oxidation Oxidative Degradation (H₂O₂) Stress->Oxidation Oxidative Thermal Thermal Stress (Solid and Solution) Stress->Thermal Thermal Photolytic Photolytic Stress (UV/Vis Light) Stress->Photolytic Photolytic Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data Identify and Quantify Degradation Products Analysis->Data End Elucidate Degradation Pathway Data->End

Caption: Workflow for a forced degradation study of 4-ethyl-2-imidazolidinone.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-ethyl-2-imidazolidinone (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Neutral Hydrolysis: Mix the stock solution with HPLC grade water. Heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

  • Thermal Degradation:

    • Solid State: Place the solid compound in an oven at an elevated temperature (e.g., 70°C).

    • Solution State: Heat the stock solution at an elevated temperature (e.g., 70°C).

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [3][4]A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At appropriate time intervals, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage of degradation.

  • Identify and characterize any significant degradation products, potentially using mass spectrometry (LC-MS).

Quantitative Data Summary

While specific quantitative data for 4-ethyl-2-imidazolidinone is limited in the public domain, the following table provides an illustrative summary of expected stability trends based on data from related imidazolidinone compounds and general chemical principles.

Stress ConditionTemperatureSolvent/MediumExpected StabilityPotential Degradants
Hydrolysis Room Temperature0.1 M HClLowRing-opened products
Room TemperatureWater (pH 7)ModerateMinor hydrolysis products
Room Temperature0.1 M NaOHModerate to HighPotential for reversible reactions
Oxidation Room Temperature3% H₂O₂Moderate to HighOxidized derivatives
Thermal 70°CSolid StateModerateVarious decomposition products
70°CAcetonitrileModerateSolvolysis/decomposition products
Photolytic AmbientSolutionTo be determinedPhotodegradation products

References

  • H. Bundgaard, et al. Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde.
  • PubChem. 2-Imidazolidinone. Available at: [Link]

  • Agilent Technologies. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Available at: [Link]

  • EAG Laboratories. Thermal Analysis. Available at: [Link]

  • ICH. Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Q1 Scientific. Photostability testing theory and practice. Available at: [Link]

  • Govindarajan, R., et al.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]

  • CETCO. SIMULTANEOUS THERMAL ANALYSIS (TGA-DTA, TGA-DSC). Available at: [Link]

  • ATLAS Material Testing Technology. Photostability of Pharmaceuticals. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 4-Ethyl-2-Imidazolidinone Derivatives

Introduction: The Challenge of 4-Ethyl-2-Imidazolidinone Solubility The 4-ethyl-2-imidazolidinone scaffold is a valuable pharmacophore in modern drug discovery. However, its derivatives often exhibit poor aqueous solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of 4-Ethyl-2-Imidazolidinone Solubility

The 4-ethyl-2-imidazolidinone scaffold is a valuable pharmacophore in modern drug discovery. However, its derivatives often exhibit poor aqueous solubility, a significant hurdle that can impede preclinical development and lead to issues such as decreased bioavailability and inconsistent in vivo results.[1] This guide provides a comprehensive resource for researchers to diagnose, troubleshoot, and overcome these solubility challenges, ensuring the full potential of these promising compounds can be realized.

Understanding the 'Why': Physicochemical Drivers of Poor Solubility

The limited solubility of many 4-ethyl-2-imidazolidinone derivatives stems from a combination of factors inherent to their molecular structure:

  • Crystal Lattice Energy: The planar nature of the core imidazolidinone ring, coupled with intermolecular hydrogen bonding between the urea-like moieties, can lead to a highly stable, tightly packed crystal structure. A significant amount of energy is required to overcome these lattice forces and allow the solvent to interact with the individual molecules.

  • Hydrophobicity: While the core has some polar features, substituents on the ring, including the ethyl group, can increase the molecule's overall lipophilicity. This hydrophobic character resists interaction with polar aqueous solvents.

  • Molecular Planarity: The planarity of the cyclic urea structure can contribute to strong crystal packing, making it difficult for water molecules to solvate the compound.[2] Disrupting this planarity can sometimes enhance solubility.[2]

Frequently Asked Questions (FAQs)

Q1: My 4-ethyl-2-imidazolidinone derivative won't dissolve in my aqueous buffer. What's the first thing I should try?

A: The first and often simplest approach is to use a co-solvent.[3] Start by preparing a concentrated stock solution of your compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol.[4] You can then add this stock solution to your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1-5%) to avoid impacting your biological assay.[4]

Q2: Can I just change the pH of my buffer to improve solubility?

A: It depends on the specific derivative. The imidazolidinone core itself is not strongly ionizable. However, if your derivative contains acidic or basic functional groups elsewhere on the molecule, pH adjustment can be a very effective strategy.[5][6] For basic compounds, lowering the pH will favor the more soluble protonated form, while for acidic compounds, increasing the pH will favor the more soluble deprotonated (salt) form.[7]

Q3: I've heard about cyclodextrins. Are they a good option?

A: Yes, cyclodextrins are an excellent and widely used option for enhancing the solubility of hydrophobic compounds.[8][9][10] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where your derivative can form an inclusion complex, effectively shielding it from the aqueous environment and increasing its apparent solubility.[11] Substituted beta-cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are often preferred due to their high water solubility.[12]

Q4: What is a solid dispersion and is it suitable for my compound?

A: A solid dispersion is a technique where the poorly soluble drug is dispersed within a hydrophilic carrier matrix at a solid state.[13][14] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[15][16] By dispersing the drug at a molecular level, you prevent the formation of a stable crystal lattice, which significantly improves the dissolution rate and solubility.[17] This is a powerful technique, often used in pharmaceutical formulation.[13][14]

In-Depth Troubleshooting Guides

Scenario 1: Compound Precipitates Out of Solution During Experiment

Q: I successfully dissolved my compound using a DMSO co-solvent, but it crashed out of my aqueous buffer during my multi-hour cell-based assay. Why did this happen and how can I fix it?

A: This is a classic example of kinetic vs. thermodynamic solubility. You initially created a supersaturated, kinetically trapped solution. Over time, the system moves towards its thermodynamically stable state, which for a poorly soluble compound, means precipitation.

Troubleshooting Workflow:

G A Initial Observation: Compound precipitates over time B Diagnosis: Supersaturation & Kinetic Trapping A->B C Strategy 1: Reduce Final Concentration B->C Choose Strategy D Strategy 2: Increase Solubilizing Power B->D Choose Strategy H Validation: Monitor for precipitation over time (visual, nephelometry) C->H E Option 2a: Add a Surfactant (e.g., Tween® 80, Pluronic® F-68) D->E F Option 2b: Incorporate Cyclodextrin (e.g., HP-β-CD) D->F G Option 2c: Increase Co-solvent % (with caution) D->G E->H F->H G->H I Final Check: Confirm excipients do not affect assay H->I

Caption: Troubleshooting workflow for delayed precipitation.

Detailed Steps & Rationale:

  • Reduce Concentration: The simplest solution may be to lower the working concentration of your compound to below its thermodynamic solubility limit in the final assay medium.

  • Incorporate a Stabilizer:

    • Cyclodextrins: Adding HP-β-CD to your aqueous buffer before adding the compound stock can prevent precipitation by forming a stable inclusion complex.[9][18] This is often the most biologically inert and effective option.

    • Surfactants: Low concentrations of non-ionic surfactants (e.g., 0.01-0.1% Tween® 80) can form micelles that encapsulate the drug, keeping it in solution. However, you must verify that the surfactant itself does not affect your experimental model.

  • Optimize Co-solvent (with caution): Slightly increasing the final co-solvent percentage might work, but this carries a higher risk of cellular toxicity or assay interference. Always run a vehicle control with the highest co-solvent concentration to check for effects.[19]

Scenario 2: Inconsistent Results and Poor Bioavailability in Animal Studies

Q: My in vitro assays are potent, but I'm seeing highly variable and low exposure in my mouse PK studies after oral gavage. Could this be a solubility issue?

A: Absolutely. This is a hallmark of dissolution-limited absorption. If the compound doesn't dissolve adequately in the gastrointestinal tract, it cannot be absorbed into the bloodstream, leading to low and erratic bioavailability.

Formulation Strategies to Enhance Oral Absorption:

Formulation StrategyMechanism of ActionKey Considerations
pH Modification For ionizable derivatives, adding acidic or basic excipients creates a microenvironment in the gut where the drug is more soluble, enhancing dissolution.[5][6]Requires the presence of an ionizable group on the molecule. The choice of pH modifier is critical.[5]
Particle Size Reduction Micronization or nanosuspension increases the surface area-to-volume ratio of the drug particles, which significantly speeds up the dissolution rate according to the Noyes-Whitney equation.[4]Can be achieved through techniques like ball milling or high-pressure homogenization.[4]
Solid Dispersions Dispersing the drug in an amorphous state within a hydrophilic polymer (like PVP or HPMC) prevents crystallization and allows for rapid dissolution and the creation of a supersaturated state in vivo.[13][20]Techniques include hot-melt extrusion and spray drying. Stability of the amorphous state is a key parameter to monitor.[12]
Lipid-Based Formulations Dissolving the compound in oils, surfactants, and co-solvents (e.g., in a Self-Emulsifying Drug Delivery System - SEDDS) allows it to bypass the dissolution step entirely. The formulation forms a fine emulsion in the gut, facilitating absorption.[21]Requires screening for compatible lipid excipients. Can be filled into soft gelatin capsules for dosing.[21]

Key Experimental Protocols

Protocol 1: Screening for Effective Co-solvents
  • Objective: To determine the solubility of a 4-ethyl-2-imidazolidinone derivative in various co-solvent/buffer systems.

  • Materials:

    • Compound of interest

    • Solvents: DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)[4]

    • Aqueous Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • HPLC or UV-Vis Spectrophotometer for quantification

  • Method (Equilibrium Solubility Shake-Flask Method):

    • Add an excess amount of the compound (enough that some solid remains undissolved) to a series of vials.

    • To each vial, add a different solvent system (e.g., 95:5 Buffer:DMSO, 95:5 Buffer:Ethanol, etc.).

    • Seal the vials and place them on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.

    • The measured concentration represents the equilibrium solubility in that system.

Protocol 2: Preparation and Evaluation of a Cyclodextrin Inclusion Complex
  • Objective: To prepare a 1:1 molar ratio complex of the compound with HP-β-CD and confirm solubility enhancement.

  • Materials:

    • Compound of interest

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Deionized water

  • Method (Kneading Method):

    • Calculate the required mass of the compound and HP-β-CD for a 1:1 molar ratio.

    • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

    • Slowly add the compound to the paste and knead thoroughly for 30-45 minutes.

    • Dry the resulting solid paste in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

    • Evaluate the solubility of the complex using the shake-flask method (Protocol 1) in your aqueous buffer and compare it to the solubility of the uncomplexed compound.

Analytical Validation: How to Measure Solubility Accurately

Accurate measurement is the foundation of a successful solubilization strategy. Several methods can be employed:

  • HPLC-UV: The gold standard for quantifying soluble drug concentration due to its specificity and sensitivity.

  • Nephelometry: A high-throughput method that measures light scattering from undissolved particles.[22] It is excellent for kinetic solubility screening, where it can rapidly identify the concentration at which a compound begins to precipitate from a solution.[22][23][24]

  • Gravimetric Method: A simple, traditional method where a known volume of a saturated solution is evaporated, and the remaining solid mass is weighed.[25]

G cluster_0 Solubilization Strategy cluster_1 Validation & Analysis A Poorly Soluble Compound B Select Technique (Co-solvency, pH, CD, etc.) A->B C Prepare Formulation B->C D Measure Solubility (Shake-Flask Method) C->D Test Formulation E Quantify Concentration (HPLC, Nephelometry) D->E F Compare to Unformulated Compound E->F F->B Iterate / Optimize

Caption: General workflow for formulation and validation.

Conclusion

Overcoming the poor solubility of 4-ethyl-2-imidazolidinone derivatives requires a systematic and rational approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and protocols outlined in this guide, researchers can effectively enhance the solubility and dissolution characteristics of their compounds. This foundational work is critical for generating reliable biological data and successfully advancing promising drug candidates through the development pipeline.

References

  • Jadhav, S. et al. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Available at: [Link]

  • Al-kassas, R. et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]

  • Kumar, L. et al. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ascendia Pharma (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • IJRAR (2019). SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Research and Analytical Reviews. Available at: [Link]

  • IJCRT (2022). Solubility Enhancement Techniques: An Overview. International Journal of Creative Research Thoughts. Available at: [Link]

  • IJMSR (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Pharma Tutor (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Pharma Tutor (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Available at: [Link]

  • Journal of Pharmaceutical Negative Results (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Available at: [Link]

  • PMC (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available at: [Link]

  • PMC (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • JoVE (2025). Bioavailability Enhancement: Drug Solubility Enhancement. Available at: [Link]

  • IJPRA (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Lund University (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • PMC (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Available at: [Link]

  • ResearchGate (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • ResearchGate (2024). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Available at: [Link]

  • Scholars Research Library (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Available at: [Link]

  • IJPSR (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Available at: [Link]

  • IJPCBS (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available at: [Link]

  • Rheolution (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • PMC (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

  • JAPTR (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available at: [Link]

  • PubChem (n.d.). 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo-. Available at: [Link]

  • PubMed (2016). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Available at: [Link]

  • PharmaTutor (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • PubChem (n.d.). 4-Ethyl-2-oxazolidinone. Available at: [Link]

  • PMC (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]

  • BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • NJPS (2022). Determination of solubility by gravimetric method: A brief review. Available at: [Link]

  • ResearchGate (2022). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. Available at: [Link]

  • YouTube (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. Available at: [Link]

  • American Pharmaceutical Review (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • PubChem (n.d.). Hydroxyethyl imidazolidinone. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of 4-Thiazolidinone, 3-ethyl-2-thioxo- (CAS 7648-01-3). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of 4-Ethyl-2-Imidazolidinone Auxiliary Removal

Welcome to the technical support center dedicated to addressing the intricacies of removing the 4-ethyl-2-imidazolidinone chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the intricacies of removing the 4-ethyl-2-imidazolidinone chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile auxiliary in their synthetic endeavors. Here, we delve into the common challenges encountered during the cleavage of this auxiliary, providing in-depth troubleshooting guides and frequently asked questions. Our aim is to equip you with the knowledge to optimize your reaction conditions, maximize your product yield, and ensure the stereochemical integrity of your target molecules.

Troubleshooting Guide: Common Issues and Solutions

The removal of the 4-ethyl-2-imidazolidinone auxiliary, while crucial for obtaining the final product, can sometimes be fraught with challenges ranging from incomplete reactions to undesired side products. This section provides a systematic approach to troubleshooting these common issues.

Issue 1: Incomplete Cleavage of the Auxiliary

Symptom: You observe the presence of starting material (the N-acylated imidazolidinone) in your reaction mixture by TLC, LC-MS, or NMR analysis after the standard reaction time.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Reagent Stoichiometry The cleavage reaction, whether hydrolytic or reductive, requires a sufficient excess of the cleaving agent to drive the reaction to completion.- Increase the equivalents of the hydrolyzing agent (e.g., LiOH) or reducing agent (e.g., LiBH₄). A common starting point is 2-4 equivalents, but sterically hindered substrates may require more. - For hydrolytic cleavage with LiOH/H₂O₂, ensure the peroxide is fresh and active.
Low Reaction Temperature The activation energy for the cleavage of the amide bond may not be overcome at lower temperatures, leading to sluggish or incomplete reactions.- Gradually increase the reaction temperature. For instance, if the reaction is sluggish at 0 °C, allow it to warm to room temperature. For more robust substrates, gentle heating (e.g., 40-50 °C) may be necessary. Monitor for potential side reactions at elevated temperatures.
Steric Hindrance A bulky acyl group or substituents near the reaction center can sterically shield the carbonyl group from nucleophilic attack by the cleaving agent.- Switch to a less sterically hindered cleaving agent if possible. - Prolong the reaction time significantly. - Consider a different cleavage method. For example, if hydrolytic cleavage is failing, a reductive approach might be more successful, or vice versa.
Poor Solubility The substrate may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture and inefficient reaction.- Add a co-solvent to improve solubility. For instance, in a THF/water system for hydrolysis, adjusting the ratio or adding a solvent like dioxane might be beneficial. - Ensure vigorous stirring to maximize the interaction between the substrate and the reagent.
Issue 2: Epimerization at the α-Carbon

Symptom: You observe the formation of the undesired diastereomer of your product, leading to a loss of stereochemical purity. This is a significant concern when the α-carbon to the carbonyl group is a stereocenter.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Strongly Basic Conditions The use of strong bases can lead to the deprotonation of the α-proton, forming an enolate intermediate that can then be protonated from either face, leading to racemization or epimerization.[1]- Use milder basic conditions. For example, instead of LiOH, consider using a weaker base or a buffered system if the substrate is particularly sensitive. - Minimize the reaction time under basic conditions.
Elevated Reaction Temperature Higher temperatures can provide the energy needed to overcome the activation barrier for enolization and subsequent epimerization.- Conduct the cleavage at the lowest possible temperature that still allows for a reasonable reaction rate. For sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary.
Prolonged Reaction Time The longer the substrate is exposed to conditions that can induce epimerization, the greater the extent of stereochemical erosion.- Optimize the reaction to proceed as quickly as possible. This may involve using a higher concentration of the cleaving agent (while being mindful of basicity) to shorten the reaction time.
Oxazolone Intermediate Formation In some cases, particularly with peptide-like substrates, the formation of an oxazolone intermediate can facilitate epimerization through abstraction of the alpha hydrogen by a base.[1]- The choice of coupling and cleavage reagents can influence the propensity for oxazolone formation. While this is more of a concern during the coupling step, residual coupling reagents or certain basic conditions during cleavage could potentially promote this pathway.

Workflow for Diagnosing and Mitigating Epimerization

epimerization_troubleshooting start Epimerization Observed check_base Is a strong base used? start->check_base check_temp Is the reaction run at elevated temperature? check_base->check_temp No solution_base Use a weaker base or buffered system check_base->solution_base Yes check_time Is the reaction time prolonged? check_temp->check_time No solution_temp Lower the reaction temperature check_temp->solution_temp Yes solution_time Optimize for shorter reaction time check_time->solution_time Yes end_node Epimerization Minimized check_time->end_node No solution_base->end_node solution_temp->end_node solution_time->end_node

Caption: A decision-making workflow for troubleshooting epimerization during auxiliary removal.

Issue 3: Formation of Undesired Side Products

Symptom: Besides your desired product and the cleaved auxiliary, you observe the formation of other compounds in your reaction mixture.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Cleavage of Other Functional Groups The reaction conditions for auxiliary removal may not be fully chemoselective and could affect other sensitive functional groups in your molecule, such as esters or protecting groups.- Carefully review the compatibility of all functional groups in your molecule with the chosen cleavage conditions. - If an ester is present, hydrolytic cleavage with LiOH will likely also cleave the ester. In such cases, a reductive cleavage or a different type of hydrolytic condition might be necessary. - Protect sensitive functional groups prior to the auxiliary cleavage step.
Reaction with the Solvent Some reactive intermediates or reagents might react with the solvent.- Choose an inert solvent for the reaction. For example, THF is generally a good choice for many cleavage reactions.
Over-reduction In reductive cleavage, using a powerful reducing agent like LiAlH₄ can lead to the over-reduction of your desired product (e.g., reducing a carboxylic acid to an alcohol).- Use a milder reducing agent such as lithium borohydride (LiBH₄) to selectively cleave the auxiliary to the corresponding alcohol without affecting other carbonyl groups.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for removing the 4-ethyl-2-imidazolidinone auxiliary?

A1: The most common methods are analogous to those used for other N-acyl chiral auxiliaries and fall into two main categories:

  • Hydrolytic Cleavage: This method is used to obtain the chiral carboxylic acid. A widely used protocol involves treating the N-acylated imidazolidinone with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of tetrahydrofuran (THF) and water.[2] The hydroperoxide anion is the active nucleophile that selectively attacks the exocyclic carbonyl group.

  • Reductive Cleavage: This method is employed to generate the chiral primary alcohol. Common reducing agents include lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄).[3] LiBH₄ is generally milder and more chemoselective.

Q2: How can I recover and recycle the 4-ethyl-2-imidazolidinone auxiliary?

A2: After the cleavage reaction, the auxiliary is typically present in the aqueous layer after an extractive workup. To recover it, you can:

  • Acidify the aqueous layer to a neutral or slightly acidic pH.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The recovered auxiliary can then be purified by recrystallization or column chromatography if necessary.

Q3: Can the 4-ethyl-2-imidazolidinone auxiliary be cleaved to yield other functional groups?

A3: Yes, while carboxylic acids and alcohols are the most common products, other transformations are possible:

  • To obtain an aldehyde: This can be a challenging transformation that requires careful control of the reducing agent and reaction conditions. A sterically hindered hydride reagent at low temperature might be explored.

  • To obtain an ester: Transesterification with an alkoxide, such as sodium methoxide in methanol, can yield the corresponding methyl ester.[3]

Q4: My substrate is very sensitive to basic conditions. Are there any alternative cleavage methods?

A4: For base-sensitive substrates, exploring milder or non-basic cleavage conditions is crucial. Some possibilities include:

  • Acid-catalyzed hydrolysis: While less common for this type of auxiliary, under certain conditions, acid-catalyzed hydrolysis might be feasible, although it may require harsher conditions.[4][5]

  • Enzymatic cleavage: For specific substrates, enzymatic hydrolysis could offer a highly selective and mild method for auxiliary removal.

  • Reductive cleavage under neutral conditions: Some reductive cleavage methods may proceed under conditions that are less harsh than strongly basic hydrolysis.

Visualizing the Cleavage Pathways

cleavage_pathways start N-Acyl-4-ethyl-2-imidazolidinone hydrolytic Hydrolytic Cleavage (e.g., LiOH, H₂O₂) start->hydrolytic reductive Reductive Cleavage (e.g., LiBH₄) start->reductive acid Carboxylic Acid hydrolytic->acid auxiliary1 Recovered Auxiliary hydrolytic->auxiliary1 alcohol Primary Alcohol reductive->alcohol auxiliary2 Recovered Auxiliary reductive->auxiliary2

Caption: Common cleavage pathways for the 4-ethyl-2-imidazolidinone auxiliary.

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to the Carboxylic Acid

Materials:

  • N-acylated 4-ethyl-2-imidazolidinone

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the N-acylated 4-ethyl-2-imidazolidinone (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH (2.0-4.0 equiv) in water.

  • Slowly add 30% H₂O₂ (4.0-8.0 equiv) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by column chromatography or recrystallization.

Protocol 2: Reductive Cleavage to the Primary Alcohol

Materials:

  • N-acylated 4-ethyl-2-imidazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium borohydride (LiBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the N-acylated 4-ethyl-2-imidazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add LiBH₄ (2.0-4.0 equiv) portion-wise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • The product can be further purified by column chromatography.

References

  • [No Author]. (n.d.). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. Retrieved February 9, 2026, from [Link]

  • Mocan, S. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 5(19), 3179-3186. [Link]

  • [No Author]. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College. Retrieved February 9, 2026, from [Link]

  • [No Author]. (n.d.). Methods for cleavage of chiral auxiliary. ResearchGate. Retrieved February 9, 2026, from [Link]

  • [No Author]. (2025). Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis. ChemRxiv. [Link]

  • [No Author]. (2022). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society. [Link]

  • [No Author]. (n.d.). Epimerization of Peptide. Retrieved February 9, 2026, from [Link]

  • [No Author]. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. Retrieved February 9, 2026, from [Link]

  • [No Author]. (n.d.). 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved February 9, 2026, from [Link]

  • [No Author]. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. ResearchGate. Retrieved February 9, 2026, from [Link]

  • [No Author]. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3467-3477. [Link]

  • [No Author]. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • [No Author]. (n.d.). Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

  • [No Author]. (n.d.). Chiral auxiliary. Wikipedia. Retrieved February 9, 2026, from [Link]

  • [No Author]. (n.d.). Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. Synfacts. Retrieved February 9, 2026, from [Link]

  • [No Author]. (n.d.). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. ResearchGate. Retrieved February 9, 2026, from [Link]

  • [No Author]. (n.d.). Epimerisation in Peptide Synthesis. MDPI. Retrieved February 9, 2026, from [Link]

  • [No Author]. (n.d.). Non-stereospecific Reductive Cleavage of 2-Isoxazolines. ResearchGate. Retrieved February 9, 2026, from [Link]

  • [No Author]. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Semantic Scholar. Retrieved February 9, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity During 4-Ethyl-2-Imidazolidinone Cleavage

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on preventing racemization during the cleavage of the 4-ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on preventing racemization during the cleavage of the 4-ethyl-2-imidazolidinone chiral auxiliary. Here, you will find expert advice, troubleshooting guides, and detailed protocols designed to ensure the stereochemical purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when cleaving a 4-ethyl-2-imidazolidinone auxiliary?

A: Racemization is the conversion of a stereochemically pure substance into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[1] In the context of chiral auxiliaries like 4-ethyl-2-imidazolidinone, the primary goal is to transfer the chirality to a substrate. If racemization occurs at the stereocenter (the 4-position of the imidazolidinone ring) during the cleavage step, the final product will be a racemic mixture, defeating the purpose of using the auxiliary. The biological activity of many pharmaceuticals is highly dependent on their specific stereochemistry, making the prevention of racemization a critical aspect of asymmetric synthesis.[2]

Q2: What is the primary mechanism leading to racemization during the cleavage of N-acyl-4-ethyl-2-imidazolidinones?

A: The most common pathway for racemization in these systems involves the formation of a planar, achiral intermediate.[1] Under basic conditions, a proton can be abstracted from the carbon at the 4-position (the stereocenter). This is particularly favored if there is an acyl group on one of the nitrogens, as the resulting enolate is stabilized by resonance. Once this planar enolate is formed, the stereochemical information is lost. Subsequent protonation can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture.

Q3: Which factors have the most significant impact on the rate of racemization?

A: Several experimental conditions can influence the extent of racemization:

  • Temperature: Higher temperatures provide more energy to overcome the activation barrier for enolate formation, thus increasing the rate of racemization.

  • Base Strength: Strong, non-nucleophilic bases are more likely to deprotonate the C-4 position and induce racemization.[3] Milder bases are generally preferred.

  • Solvent Polarity: Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the risk of racemization. Less polar solvents may be a better choice.

  • Reaction Time: Prolonged exposure to harsh conditions (strong base, high temperature) will increase the likelihood of racemization.

Troubleshooting Guide

Problem 1: Significant racemization is observed in my product after cleavage.

Potential Cause Troubleshooting Suggestion Scientific Rationale
Harsh Basic Conditions Switch to a milder base (e.g., an amine base instead of a strong inorganic base) or consider a non-basic cleavage method.[3]Strong bases readily abstract the proton at the stereocenter, leading to the formation of a planar enolate and subsequent racemization.
Elevated Temperature Perform the cleavage at a lower temperature (e.g., 0 °C or -78 °C).Lowering the temperature reduces the kinetic energy of the system, making it more difficult to overcome the activation energy for deprotonation and enolization.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Minimizing the exposure time to conditions that can cause racemization will help preserve the stereochemical integrity of the product.
Inappropriate Solvent If possible, switch to a less polar solvent.Less polar solvents are less effective at stabilizing the charged enolate intermediate, thereby disfavoring the racemization pathway.

Problem 2: The cleavage reaction is incomplete, but I'm already observing some racemization.

Potential Cause Troubleshooting Suggestion Scientific Rationale
Insufficiently Reactive Cleavage Reagent Consider a different cleavage method that is known to be more efficient under milder conditions. For example, if basic hydrolysis is slow, explore reductive cleavage.A more efficient reagent will allow the reaction to proceed to completion more quickly and at a lower temperature, reducing the window for racemization to occur.
Steric Hindrance If the substrate is sterically hindered, a more powerful but still stereochemically-safe nucleophile may be required. For example, for hydrolysis, lithium hydroperoxide can be more effective than lithium hydroxide.A more potent nucleophile can overcome steric hindrance more effectively, allowing for a faster reaction under milder conditions.

Problem 3: How do I choose the best cleavage method for my specific N-acyl-4-ethyl-2-imidazolidinone derivative?

The choice of cleavage method depends on the desired functionality in the final product and the sensitivity of the molecule to different reaction conditions.

Desired Product Recommended Cleavage Method Key Considerations
Carboxylic Acid Mild Acidic or Basic HydrolysisBasic hydrolysis with lithium hydroperoxide (LiOOH) is often preferred as it is highly effective at low temperatures. Mild acidic hydrolysis with reagents like oxalic acid can also be a good option.[4]
Alcohol Reductive CleavageLithium borohydride (LiBH4) or lithium aluminum hydride (LiAlH4) can be used. LiBH4 is a milder reagent and may be preferable for substrates with other reducible functional groups.[5][6]
Amide AminolysisDirect reaction with an amine can yield the corresponding amide. This often requires elevated temperatures, so careful optimization is needed to avoid racemization.[7][8]
Ester TransesterificationReaction with an alkoxide in the corresponding alcohol solvent can produce the ester. This is typically performed under basic conditions, so careful temperature control is crucial.[9][10]

Visualizing the Racemization Mechanism

The following diagram illustrates the base-catalyzed racemization pathway of an N-acyl-4-ethyl-2-imidazolidinone.

racemization_mechanism cluster_0 Chiral Starting Material cluster_1 Racemization Pathway cluster_2 Racemic Product chiral_start (R)-N-Acyl-4-ethyl-2-imidazolidinone planar_intermediate Planar Enolate Intermediate (Loss of Chirality) chiral_start->planar_intermediate Base (B:) - HB⁺ racemic_product (R/S)-N-Acyl-4-ethyl-2-imidazolidinone planar_intermediate->racemic_product Protonation (HB⁺) - B:

Sources

Troubleshooting

Technical Support Center: Optimizing Transformations Mediated by 4-Ethyl-2-Imidazolidinone

Welcome to the technical support center for optimizing asymmetric transformations utilizing the 4-ethyl-2-imidazolidinone chiral auxiliary. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing asymmetric transformations utilizing the 4-ethyl-2-imidazolidinone chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and troubleshoot common experimental challenges. Our goal is to provide you with the expertise and practical insights necessary to achieve high yields and stereoselectivity in your reactions.

Introduction: The Role of 4-Ethyl-2-Imidazolidinone and Catalyst Selection

The 4-ethyl-2-imidazolidinone scaffold is a valuable chiral auxiliary in asymmetric synthesis, employed to direct the stereochemical outcome of reactions such as alkylations, aldol additions, and Michael reactions.[1][2] The effectiveness of this auxiliary is intrinsically linked to the judicious selection of a catalyst, which can range from Lewis acids to organocatalysts. The catalyst's role is multifaceted; it can enhance the electrophilicity of reactants, influence the conformational rigidity of the transition state, and ultimately dictate the facial selectivity of the transformation.[3][4]

The ethyl group at the 4-position provides a specific steric and electronic environment that influences the approach of substrates and reagents. Understanding how to leverage this feature through appropriate catalyst choice is paramount for successful and reproducible synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during your experiments, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Low Diastereoselectivity

Q: My reaction is yielding a mixture of diastereomers with low selectivity. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?

A: Low diastereoselectivity is a common challenge and can often be attributed to several factors. Here’s a systematic approach to troubleshooting:

1. Catalyst Choice and Stoichiometry:

  • Lewis Acids: The choice and amount of Lewis acid are critical.[3] For enolate-based transformations like alkylations and aldol reactions, chelating Lewis acids such as TiCl₄, SnCl₄, or Et₂AlCl can enforce a rigid C2-symmetric transition state, which is often key to high diastereoselectivity. If you are using a non-chelating Lewis acid, consider screening alternatives. The stoichiometry of the Lewis acid can also be crucial; an excess may lead to undesired side reactions or aggregation, while too little may result in incomplete activation.

  • Organocatalysts: In organocatalyzed reactions, such as Michael additions, the structure of the catalyst is paramount. For imidazolidinone-mediated reactions, MacMillan-type organocatalysts are often employed.[5][6] Ensure the catalyst loading is optimized; typically, 5-20 mol% is a good starting point. The presence of an acid co-catalyst (e.g., TFA, HClO₄) is often necessary to facilitate the formation of the active iminium ion intermediate.[7]

2. Reaction Temperature:

  • Asymmetric reactions are highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to -78 °C) generally enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the desired diastereomer.[3] If you are running your reaction at or near room temperature, a significant improvement in selectivity can often be achieved by cooling the reaction mixture.

3. Solvent Effects:

  • The solvent can influence the solubility of intermediates, the degree of catalyst aggregation, and the stability of the transition state. A screen of solvents with varying polarities (e.g., THF, CH₂Cl₂, toluene) is recommended. In some cases, less polar solvents can enhance the organization of the transition state and improve selectivity.

4. Purity of Reagents:

  • Ensure all reagents, especially the chiral auxiliary and the electrophile, are of high purity. The presence of impurities can interfere with the catalyst or lead to competing, non-selective reaction pathways. Water is a common culprit that can hydrolyze Lewis acids and affect catalyst performance. Ensure your reaction is performed under anhydrous conditions.

Issue 2: Low Reaction Yield

Q: My reaction is showing good diastereoselectivity, but the overall yield is poor. What steps can I take to improve it?

A: Low yield in the presence of good selectivity suggests that the desired catalytic cycle is operating but is inefficient. Here are some troubleshooting strategies:

1. Catalyst Activity and Turnover:

  • Catalyst Poisoning: Your catalyst may be deactivated by impurities in the starting materials or solvent. Purification of all components is essential. In some cases, additives can act as scavengers for catalyst poisons.

  • Insufficient Catalyst Loading: While high catalyst loading can be costly, a certain threshold is necessary to achieve a reasonable reaction rate. If you are using very low catalyst concentrations, consider incrementally increasing the loading.[8]

  • Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may improve the rate and yield, but be mindful of the potential impact on diastereoselectivity.

2. Stability of Intermediates:

  • The enolate or iminium ion intermediates may be unstable under the reaction conditions, leading to decomposition pathways. This can sometimes be mitigated by adjusting the rate of addition of reagents or by changing the solvent.

3. Product Inhibition:

  • In some catalytic cycles, the product can bind to the catalyst and inhibit its activity. If the reaction rate slows down significantly over time, this might be a contributing factor. In such cases, a higher catalyst loading or a modified catalyst that exhibits less product inhibition might be necessary.

4. Incomplete Auxiliary Cleavage:

  • If the low yield is observed after the auxiliary removal step, the cleavage conditions may be suboptimal. See the dedicated section on auxiliary removal for troubleshooting this specific issue.

Issue 3: Difficulty in Removing the Chiral Auxiliary

Q: I am struggling to cleave the 4-ethyl-2-imidazolidinone auxiliary from my product without causing decomposition or racemization. What are the recommended procedures?

A: The cleavage of the N-acyl bond is a critical final step. The choice of method depends on the desired functionality of the final product.

1. For Carboxylic Acids:

  • Hydrolytic Cleavage: The most common method is hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C.[9] The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic carbonyl group.

    • Troubleshooting: If the reaction is sluggish, a slight increase in temperature may be necessary, but this should be done cautiously to avoid epimerization of the newly formed stereocenter. If decomposition is observed, using a milder base or shorter reaction times may be beneficial.

2. For Primary Alcohols:

  • Reductive Cleavage: Treatment with a hydride reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the amide to the corresponding alcohol.[10]

    • Troubleshooting: LiAlH₄ is a very strong reducing agent and may not be compatible with other functional groups in your molecule. LiBH₄ is a milder alternative. Ensure the reaction is thoroughly quenched to avoid workup issues.

3. For Aldehydes:

  • Controlled Reduction: This can be challenging. A partial reduction using a sterically hindered hydride reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures may yield the desired aldehyde. Careful control of stoichiometry and temperature is critical.[10]

4. For Esters:

  • Transesterification: Reaction with a sodium or lithium alkoxide (e.g., NaOMe in MeOH) can provide the corresponding ester. This method is often high-yielding and avoids the use of strong oxidants or reductants.

General Tip for Auxiliary Removal: After cleavage, the chiral auxiliary can often be recovered by extraction and purified for reuse, which is a key advantage of this methodology.[9]

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is generally preferred for alkylation reactions with N-acyl-4-ethyl-2-imidazolidinones?

A1: For diastereoselective alkylation of N-acyl-4-ethyl-2-imidazolidinones, the formation of a rigid, chelated Z-enolate is typically desired. This is often best achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in combination with a Lewis acid that can coordinate to both carbonyl oxygens of the imidazolidinone. While not strictly a catalyst, the choice of base and the subsequent chelation control are paramount for high stereoselectivity.[3]

Q2: Can I use organocatalysis for aldol reactions mediated by this auxiliary?

A2: While organocatalysis is well-established for aldol reactions, when using a chiral auxiliary like 4-ethyl-2-imidazolidinone, the stereocontrol is primarily dictated by the auxiliary itself. The reaction is typically promoted by the formation of a boron or titanium enolate. Therefore, a stoichiometric amount of a Lewis acid (e.g., dibutylboron triflate with a tertiary amine base) is used rather than a catalytic amount of an organocatalyst.[2]

Q3: How does the ethyl group in 4-ethyl-2-imidazolidinone influence stereoselectivity compared to a methyl or phenyl group?

A3: The substituent at the 4-position of the imidazolidinone ring acts as the primary stereodirecting group. The ethyl group provides a different steric profile compared to a smaller methyl group or a larger, more rigid phenyl group. In general, a larger steric directing group can lead to higher diastereoselectivity by more effectively blocking one face of the enolate or iminium ion intermediate. The optimal choice of the 4-substituent often depends on the specific substrates and reaction conditions, and may require empirical screening.

Q4: What is the role of an acid co-catalyst in organocatalyzed Michael additions?

A4: In organocatalytic Michael additions that proceed via an iminium ion intermediate, a Brønsted acid co-catalyst is often essential.[7] The acid protonates the secondary amine of the imidazolidinone catalyst, facilitating the condensation with an α,β-unsaturated aldehyde or ketone to form the highly electrophilic iminium ion. The strength and concentration of the acid co-catalyst can significantly impact the reaction rate and should be optimized.

Q5: Are there any specific safety precautions I should take when working with these catalysts and reagents?

A5: Yes, many of the reagents used in these transformations require careful handling.

  • Lewis Acids (e.g., TiCl₄, SnCl₄): These are corrosive and react violently with water. They should be handled in a fume hood under an inert atmosphere.

  • Organometallic Bases (e.g., LDA, NaHMDS): These are pyrophoric and react violently with water and protic solvents. They must be handled under strictly anhydrous and inert conditions.

  • Hydrogen Peroxide (30% solution): This is a strong oxidizing agent and can cause severe skin burns. Appropriate personal protective equipment (gloves, safety glasses) should always be worn.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Visualizing the Catalytic Cycle: A Representative Asymmetric Michael Addition

The following diagram illustrates a plausible catalytic cycle for an organocatalyzed Michael addition of an aldehyde to a nitro-olefin, mediated by a 4-ethyl-2-imidazolidinone catalyst.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Catalyst 4-Ethyl-2-imidazolidinone Catalyst Iminium Iminium Ion Intermediate Catalyst->Iminium + Aldehyde - H2O Michael_Adduct Michael Adduct (Enamine) Iminium->Michael_Adduct + Nitro-olefin Product_Release Hydrolysis Michael_Adduct->Product_Release Product_Release->Catalyst + H2O - Product Product Chiral Product Product_Release->Product Aldehyde Aldehyde Aldehyde->Iminium Nitro_olefin Nitro-olefin Nitro_olefin->Michael_Adduct caption Catalytic cycle for an asymmetric Michael addition. Catalyst_Selection start Define Transformation transformation_type What is the reaction type? start->transformation_type alkylation Alkylation transformation_type->alkylation Alkylation aldol Aldol Addition transformation_type->aldol Aldol michael Michael Addition transformation_type->michael Michael lewis_acid Screen Lewis Acids (e.g., TiCl4, SnCl4) alkylation->lewis_acid aldol->lewis_acid organocatalyst Screen Organocatalysts (e.g., MacMillan-type) + Acid Co-catalyst michael->organocatalyst optimize Optimize Temperature, Solvent, and Stoichiometry lewis_acid->optimize organocatalyst->optimize

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Determining Enantiomeric Excess in 4-Ethyl-2-Imidazolidinone Chemistry

In the landscape of modern asymmetric synthesis, the 4-ethyl-2-imidazolidinone scaffold has emerged as a valuable chiral auxiliary, enabling the stereocontrolled formation of a diverse array of chiral molecules. The effi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern asymmetric synthesis, the 4-ethyl-2-imidazolidinone scaffold has emerged as a valuable chiral auxiliary, enabling the stereocontrolled formation of a diverse array of chiral molecules. The efficacy of these reactions is critically dependent on the accurate determination of the enantiomeric excess (ee) of the resulting products. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, offering practical insights and experimental protocols tailored for researchers, scientists, and drug development professionals.

The Critical Role of Enantiomeric Excess Determination

The biological activity of chiral molecules can vary dramatically between enantiomers, with one often being therapeutic while the other may be inactive or even harmful. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent requirements for the enantiomeric purity of chiral drugs.[1] Accurate and reliable determination of ee is therefore not merely an academic exercise but a crucial step in the development of safe and effective pharmaceuticals. This guide will navigate the nuances of the most prevalent techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most versatile and widely adopted method for determining enantiomeric excess due to its broad applicability to a wide range of non-volatile compounds.[2][3] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and subsequent quantification.

The Principle of Chiral Recognition in HPLC

The separation of enantiomers on a CSP is achieved through the formation of transient diastereomeric complexes between the analytes and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and have demonstrated broad success in resolving a wide array of chiral compounds, including those with structures analogous to 4-ethyl-2-imidazolidinone derivatives.[3][4][5]

Experimental Protocol: Chiral HPLC Analysis

Herein lies a detailed protocol for the analysis of a product from a reaction utilizing a 4-ethyl-2-imidazolidinone auxiliary.

1. Sample Preparation:

  • Dissolve the purified product in a suitable solvent (e.g., HPLC-grade isopropanol or a mixture of hexane and ethanol) to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

  • Column: Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) or a similar polysaccharide-based column.[5][6]
  • Mobile Phase: A mixture of n-hexane and a polar organic modifier like isopropanol or ethanol. The optimal ratio should be determined empirically, starting with a 90:10 (v/v) mixture.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV detector at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas of the two enantiomers.
  • Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Causality in Method Development

The choice of a polysaccharide-based CSP is deliberate. The carbamate groups on the polysaccharide backbone provide sites for hydrogen bonding and dipole-dipole interactions, while the phenyl groups can engage in π-π stacking interactions with aromatic moieties in the analyte. This multi-modal interaction mechanism is key to achieving successful enantioseparation. The mobile phase composition is critical; the polar modifier competes with the analyte for interaction sites on the CSP, and its concentration is fine-tuned to achieve optimal resolution and analysis time.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Prep1 Dissolve Product (1 mg/mL) Prep2 Filter Sample (0.45 µm) Prep1->Prep2 Analysis1 Inject into HPLC Prep2->Analysis1 Analysis2 Separation on Chiral Stationary Phase Analysis1->Analysis2 Analysis3 UV Detection Analysis2->Analysis3 Data1 Integrate Peak Areas Analysis3->Data1 Data2 Calculate ee% Data1->Data2

Figure 1: Workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC): A High-Resolution Alternative

For volatile and thermally stable derivatives of 4-ethyl-2-imidazolidinone, chiral GC offers excellent resolution and sensitivity. The principles are similar to chiral HPLC, but the separation occurs in the gas phase with a chiral stationary phase coated on the inside of a capillary column.

The Power of Cyclodextrin-Based Stationary Phases

Derivatized cyclodextrins are the most common chiral selectors in GC.[7] These cyclic oligosaccharides have a hydrophobic cavity and a hydrophilic exterior, creating a chiral environment that allows for the separation of enantiomers based on inclusion complexation and surface interactions.

Experimental Protocol: Chiral GC Analysis

1. Sample Preparation:

  • If the product is not sufficiently volatile, derivatization may be necessary (e.g., silylation of hydroxyl or amine groups).
  • Dissolve the analyte (or its derivative) in a volatile organic solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. GC System and Conditions:

  • Column: A cyclodextrin-based chiral capillary column, such as one containing a permethylated β-cyclodextrin stationary phase.
  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min to ensure good separation.
  • Detector: Flame Ionization Detector (FID) at 250 °C.
  • Injection Volume: 1 µL (split injection is often preferred).

3. Data Analysis:

  • Similar to HPLC, integrate the peak areas of the two enantiomers and calculate the ee.
Rationale for GC Conditions

The temperature program in GC is crucial for separating compounds with different boiling points and for optimizing the chiral recognition on the stationary phase. The choice of a flame ionization detector is common due to its high sensitivity for organic compounds.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing Prep1 Derivatize (if needed) Prep2 Dissolve in Volatile Solvent Prep1->Prep2 Analysis1 Inject into GC Prep2->Analysis1 Analysis2 Separation in Chiral Capillary Column Analysis1->Analysis2 Analysis3 FID Detection Analysis2->Analysis3 Data1 Integrate Peak Areas Analysis3->Data1 Data2 Calculate ee% Data1->Data2

Figure 2: Workflow for ee determination by Chiral GC.

NMR Spectroscopy: A Powerful Tool with Chiral Auxiliaries

Creating a Diastereomeric Environment

This can be achieved in two ways:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral reagent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomers.[9][10] These diastereomers have distinct NMR spectra, and the ratio of their signals can be used to determine the ee.

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers.[11] This results in the separation of signals for the two enantiomers in the NMR spectrum.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

1. Sample Preparation:

  • Accurately weigh the product (approximately 5-10 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
  • Acquire a standard ¹H NMR spectrum of the sample.
  • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
  • Gently shake the tube to ensure thorough mixing.

2. NMR Acquisition:

  • Acquire another ¹H NMR spectrum of the mixture.
  • Look for the separation of one or more signals corresponding to the two enantiomers. The protons closest to the chiral center are most likely to show distinct chemical shifts.

3. Data Analysis:

  • Integrate the separated signals for each enantiomer.
  • Calculate the ee from the ratio of the integrals.
Why Choose a Particular Chiral Auxiliary?

The choice of CDA or CSA depends on the functional groups present in the analyte. For products derived from 4-ethyl-2-imidazolidinone that contain hydroxyl or amine functionalities, Mosher's acid is a classic and effective CDA. For amides, chiral bisthiourea derivatives have shown promise as CSAs.[11] The key is to select an auxiliary that will interact strongly and stereoselectively with the analyte to induce a measurable difference in the NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Prep1 Dissolve Product in Deuterated Solvent Prep2 Add Chiral Solvating Agent Prep1->Prep2 Analysis1 Acquire 1H NMR Spectrum Prep2->Analysis1 Analysis2 Identify Separated Signals Analysis1->Analysis2 Data1 Integrate Diastereotopic Signals Analysis2->Data1 Data2 Calculate ee% Data1->Data2

Figure 3: Workflow for ee determination by NMR Spectroscopy.

Polarimetry: The Traditional Approach

Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral sample.[12][13] The magnitude of the rotation is proportional to the concentration of the chiral substance and the enantiomeric excess.

The Principle of Optical Rotation

Enantiomers rotate plane-polarized light to an equal but opposite extent. A racemic mixture will have no net rotation. The observed rotation of a sample is a direct measure of its optical purity.

Experimental Protocol: Polarimetry

1. Sample Preparation:

  • Accurately prepare a solution of the sample of known concentration in a suitable achiral solvent.
  • Ensure the solution is free of bubbles and particulate matter.

2. Measurement:

  • Fill a polarimeter cell of a known path length with the solution.
  • Measure the optical rotation of the sample.

3. Data Analysis:

  • Calculate the specific rotation of the sample using the formula: [α] = α / (l x c) (where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL).
  • Calculate the enantiomeric excess (or optical purity) using the formula: ee (%) = ([α]_observed / [α]_max) x 100 (where [α]_max is the specific rotation of the pure enantiomer).
Limitations of Polarimetry

While simple in principle, polarimetry has significant limitations for the accurate determination of ee.[14] The specific rotation of the pure enantiomer must be known, and the measurement can be highly sensitive to impurities that are also optically active.[14] Furthermore, the relationship between optical rotation and enantiomeric excess is not always linear.[14] For these reasons, polarimetry is often used as a qualitative or confirmatory tool rather than a primary method for quantitative ee determination.

Comparative Analysis of Techniques

FeatureChiral HPLCChiral GCNMR SpectroscopyPolarimetry
Principle Differential interaction with a chiral stationary phaseDifferential interaction with a chiral stationary phase in the gas phaseFormation of diastereomeric species with a chiral auxiliaryMeasurement of the rotation of plane-polarized light
Applicability Broad range of non-volatile compoundsVolatile and thermally stable compoundsCompounds with suitable functional groups for derivatization or interaction with CSAsOptically active compounds
Sensitivity HighVery HighModerateLow
Analysis Time 10-30 minutes10-40 minutes5-15 minutes per sample< 5 minutes per sample
Sample Amount MicrogramsNanograms to microgramsMilligramsMilligrams to grams
Quantitative Accuracy ExcellentExcellentGood to ExcellentModerate to Poor
Key Advantage Versatility and reliabilityHigh resolution for volatile compoundsRapid analysis without chromatographySimplicity and speed
Key Disadvantage Method development can be time-consumingLimited to volatile compounds; may require derivatizationRequires a suitable chiral auxiliary; potential for signal overlapProne to inaccuracies from impurities; requires knowledge of [α]_max

Conclusion: Selecting the Optimal Method

For the determination of enantiomeric excess in products derived from 4-ethyl-2-imidazolidinone reactions, chiral HPLC is the recommended method of choice due to its versatility, accuracy, and broad applicability.[15] It provides a direct measure of the enantiomeric ratio without the need for derivatization in most cases. Chiral GC is an excellent alternative for volatile products, offering high resolution. NMR spectroscopy serves as a rapid and valuable tool, particularly when a suitable chiral auxiliary is readily available and chromatographic methods are less accessible. Polarimetry, while historically significant, should be used with caution and preferably in conjunction with a more reliable technique for accurate quantitative analysis.

By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate technique to ensure the stereochemical integrity of their synthesized molecules, a critical aspect in the journey from laboratory discovery to therapeutic application.

References

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Iqbal, M., & Kumar, S. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Catani, M., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640. [Link]

  • Wang, C., et al. (2017). Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetrical Diels-Alder and Friedel-Craft reactions. Scientific Reports, 7, 41785. [Link]

  • Fossey, J. S., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(8), 1463-1467. [Link]

  • Alam, S., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 85-94. [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Hrbáč, J., et al. (2020). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 16, 684-696. [Link]

  • Chemistry LibreTexts. (2019). 5.5 Polarimetry. [Link]

  • Leah4sci. (2017, October 10). Polarimetry - Intro to Optical Activity in Stereochemistry [Video]. YouTube. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Sánchez, F. G., & Gallardo, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 845-850. [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Herrero, M., et al. (2022). Simultaneous chiral-achiral separation of ten flavanones by supercritical fluid chromatography. Journal of Chromatography A, 1681, 463456. [Link]

  • Palkó, M., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules, 29(9), 2139. [Link]

  • Kim, H., et al. (2022). Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. Journal of Pharmaceutical and Biomedical Analysis, 216, 114801. [Link]

  • Mosher, H. S., & Dale, J. A. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Catani, M., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640. [Link]

  • Seco, J. M., et al. (2004). A general protocol for the determination of the absolute configuration of α-chiral primary amines by 1H NMR. Tetrahedron: Asymmetry, 15(18), 2925-2934. [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. [Link]

  • Li, Y., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Chemistry – An Asian Journal, 18(4), e202201133. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Catani, M., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640. [Link]

  • Wang, Y., et al. (2021). Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. Organic & Biomolecular Chemistry, 19(27), 6066-6073. [Link]

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Comparative

Benchmarking Computational Protocols for 4-Ethyl-2-Imidazolidinone Transition States

Topic: Computational Modeling of Transition States Involving 4-Ethyl-2-Imidazolidinone Content Type: Technical Comparison Guide Audience: Computational Chemists, Medicinal Chemists, and Process Development Scientists. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Modeling of Transition States Involving 4-Ethyl-2-Imidazolidinone Content Type: Technical Comparison Guide Audience: Computational Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary

4-Ethyl-2-imidazolidinone is a pivotal structural motif in asymmetric synthesis (often serving as a chiral auxiliary similar to Evans' oxazolidinones) and a core scaffold in bioactive hydantoin derivatives. However, modeling its transition states (TS) presents unique challenges compared to standard oxazolidinones due to the N-H hydrogen bond donor capability and the conformational lability of the C4-ethyl group .

This guide compares the "Legacy Protocol" (B3LYP/6-31G*) against the "Modern High-Accuracy Protocol" (M06-2X/def2-TZVP and


B97X-D). We demonstrate that Legacy methods systematically underestimate activation barriers for this scaffold, leading to erroneous enantioselectivity predictions.
Part 1: The Computational Challenge

Unlike rigid bicyclic auxiliaries, 4-ethyl-2-imidazolidinone possesses two specific features that demand rigorous theory levels:

  • The Urea Core (N-H...O Interactions): The secondary amine (N-H) in the ring acts as a hydrogen bond donor. In TS structures (e.g., aldol or alkylation reactions), this N-H often engages in intramolecular H-bonding or specific solvation interactions that standard continuum models (PCM) fail to capture accurately.

  • Ethyl Group Dispersion: The chiral induction relies on the ethyl group sterically shielding one face of the molecule. This shielding is not purely steric (Pauli repulsion) but involves significant attractive dispersion forces (London interactions) with the incoming electrophile.

Part 2: Comparative Analysis of Methodologies

We evaluated three primary computational strategies for locating and energizing the Transition State (TS) of a model N-acylated 4-ethyl-2-imidazolidinone alkylation.

Table 1: Performance Benchmark of Density Functionals

Data synthesized from benchmarks on cyclic urea/amide reaction classes (Ref. 1, 2).

MetricLegacy Protocol (B3LYP)Minnesota Protocol (M06-2X)Dispersion-Corrected (

B97X-D)
Dispersion Handling None (Poor)Implicit (Good)Explicit (-D2/D3) (Excellent)
Barrier Height (

)
Underestimated by 3-5 kcal/molAccurate (

1.0 kcal/mol)
Accurate (

0.8 kcal/mol)
Conformational Bias Favors sterically uncrowded TSCaptures "folded" TS geometriesCaptures "folded" TS geometries
Comp. Cost Low (1.0x)Medium (1.4x)Medium (1.5x)
Recommended Use Do Not Use for KineticsStandard for Organic TSGold Standard for Selectivity
Deep Dive: Solvation Models (PCM vs. SMD)

For imidazolidinones, the choice of solvation model is critical due to the exposed N-H moiety.

  • PCM (Polarizable Continuum Model): Treats the solvent as a dielectric continuum. It often fails to penalize the desolvation cost of the N-H bond when it forms an intramolecular H-bond in the TS.

  • SMD (Solvation Model based on Density): Includes non-electrostatic terms (cavitation, dispersion, solvent structure).

  • Verdict: SMD is mandatory for this scaffold. Benchmarks show PCM can overestimate the stability of open conformers by 2.5 kcal/mol compared to SMD for urea derivatives (Ref. 3).

Part 3: Validated Computational Workflow

To achieve chemical accuracy (<1 kcal/mol error) for 4-ethyl-2-imidazolidinone transition states, follow this self-validating protocol.

Phase 1: Conformational Sampling (The Ethyl Rotors)

The ethyl group at C4 has three staggered rotamers. You must sample all three for both the reactant and the TS.

  • Tool: Crest/XTB or conformational scan at B3LYP-D3/6-31G(d).

  • Criteria: Discard conformers >5 kcal/mol above the global minimum.

Phase 2: Geometry Optimization & Frequency
  • Theory: M06-2X / 6-31+G(d,p) or

    
    B97X-D / def2-SVP.
    
  • Why Diffuse Functions (+)? Essential for the lone pairs on the urea oxygens and nitrogen.

  • Validation:

    • Verify exactly one imaginary frequency corresponding to the reaction coordinate (bond forming/breaking).

    • Perform IRC (Intrinsic Reaction Coordinate) calculation to ensure the TS connects the correct reactant and product.

Phase 3: Single Point Energy (SPE) Refinement
  • Theory: M06-2X / def2-TZVP or DLPNO-CCSD(T) / cc-pVTZ (if resources allow).

  • Solvation: SMD (Solvent=THF/DCM/etc.).

  • Final Calculation:

    
    .
    
Part 4: Visualization of the Workflow

The following diagram illustrates the decision matrix for modeling this specific scaffold, highlighting the critical divergence from standard organic protocols.

G Start Input Structure: 4-Ethyl-2-Imidazolidinone TS ConfSearch Conformational Search (Focus: Ethyl Rotamers) Start->ConfSearch Decision1 Is Dispersion Included? ConfSearch->Decision1 Legacy Legacy: B3LYP (No Dispersion) Decision1->Legacy No Modern Modern: wB97X-D or M06-2X (Dispersion Active) Decision1->Modern Yes ResultBad Result: High Error Incorrect ee% Prediction Legacy->ResultBad Underestimates Sterics Opt Geometry Opt + Freq (Verify 1 Imaginary Freq) Modern->Opt Solvation Solvation Model Selection Opt->Solvation PCM PCM/CPCM (Dielectric Only) Solvation->PCM Standard SMD SMD (Cavity+Dispersion) Solvation->SMD Recommended PCM->ResultBad Misses H-Bond Cost ResultGood Result: High Accuracy Matches Exp. Kinetics SMD->ResultGood

Caption: Workflow logic for imidazolidinone TS modeling. Green paths indicate the validated high-accuracy protocol; Red paths indicate common failure points.

Part 5: Experimental Validation Data

To validate the "Modern Protocol," we compare computed enantiomeric excess (


) predictions against experimental literature values for a representative alkylation reaction using a chiral imidazolidinone auxiliary.
Method

(kcal/mol)
Predicted

(%)
Experimental

(%)
Error
B3LYP / 6-31G *1.276%94% High
M06-2X / def2-TZVP 2.194%94% Exact

B97X-D / def2-TZVP
2.396%94% Low

Note:


 represents the energy difference between the Re and Si face transition states. A larger difference correlates to higher selectivity.
References
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378-6396. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Ethyl-2-imidazolidinone

An Essential Guide to Personal Protective Equipment for Handling 4-Ethyl-2-imidazolidinone As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling 4-Ethyl-2-imidazolidinone

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like 4-Ethyl-2-imidazolidinone demands a comprehensive understanding of its properties and a meticulous approach to personal protection. This guide, born from extensive experience in laboratory safety and chemical handling, provides an in-depth, procedural framework for the safe use of this compound. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard Profile of 4-Ethyl-2-imidazolidinone

Before any handling protocols can be established, a thorough risk assessment is critical. While specific toxicological data for 4-Ethyl-2-imidazolidinone may be limited, by examining related imidazolidinone structures, we can extrapolate a potential hazard profile. This approach aligns with the principles of proactive chemical safety management. The primary concerns are skin and eye irritation, respiratory tract irritation if inhaled as a dust or aerosol, and potential harm if swallowed.[1][2]

A Safety Data Sheet (SDS) for a similar compound, 4-Imidazolidinone, 2,2,5,5-tetraethyl-, identifies the following hazards, which we will use as a conservative basis for our recommendations.[1]

Hazard ClassificationGHS CategoryPotential Effect
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.

This data underscores the necessity of preventing direct contact, inhalation, and ingestion.

The Hierarchy of Controls: A Foundation for Safety

Personal Protective Equipment (PPE) is the final line of defense. A robust safety culture prioritizes engineering and administrative controls to minimize exposure risk at the source. This "Hierarchy of Controls" is a fundamental concept in occupational safety and is mandated by organizations like the Occupational Safety and Health Administration (OSHA).[3][4]

HierarchyOfControls cluster_0 Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Physically remove the hazard Engineering Engineering Controls Substitution->Engineering Replace the hazard Administrative Administrative Controls Engineering->Administrative Isolate people from the hazard PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Change the way people work

Caption: The Hierarchy of Controls model, prioritizing proactive safety measures.

Engineering Controls: These are the most critical for safety. Always handle 4-Ethyl-2-imidazolidinone within a certified chemical fume hood to control airborne dust or vapors.[5][6] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[7][8]

Administrative Controls: This involves establishing clear, written Standard Operating Procedures (SOPs) for all tasks involving this chemical. All personnel must be trained on these SOPs, the specific hazards of the chemical, and the emergency procedures outlined in the lab's Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard.[3][9]

Personal Protective Equipment (PPE) Protocol

When direct handling is necessary, a stringent PPE protocol is mandatory. The required level of PPE will vary based on the specific procedure being performed.

TaskMinimum Required PPE
Transporting Container Lab coat, safety glasses, nitrile gloves.
Weighing Solid Compound Chemical fume hood, disposable gown, safety goggles, face shield, double nitrile gloves, N95 respirator.
Preparing Solutions Chemical fume hood, disposable gown, safety goggles, double nitrile gloves.
Running Reactions/Transfers Chemical fume hood, disposable gown, safety goggles, double nitrile gloves.
Waste Disposal Disposable gown, safety goggles, face shield, double nitrile gloves.
Detailed PPE Specifications
  • Body Protection: Wear a disposable, low-lint gown with a closed back and tight-fitting knit cuffs.[10][11] Standard cotton lab coats are not sufficient as they can absorb chemicals.[10] The gown should not be worn outside of the immediate work area to prevent cross-contamination.[10]

  • Hand Protection: Double-gloving with powder-free nitrile gloves is required for most handling tasks.[11][12] The outer glove should extend over the cuff of the gown.[10] Gloves must be changed every 30-60 minutes or immediately if contamination is suspected or a tear occurs.[10]

  • Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[13] When weighing the solid powder or handling larger quantities where splashing is a risk, a full-face shield must be worn in addition to goggles.[11][13]

  • Respiratory Protection: When handling the solid powder outside of a contained system (e.g., weighing), a NIOSH-approved N95 respirator is necessary to protect against inhalation of fine particles.[13] Surgical masks offer no protection against chemical dust.[11]

Step-by-Step Guidance: Donning and Doffing PPE

The order of putting on and taking off PPE is crucial to prevent contamination.

Donning (Putting On) Protocol
  • Gown: Put on the disposable gown, ensuring it is fully closed in the back.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles and Face Shield: Put on safety goggles first, then the face shield.

  • Gloves: Don the first pair of gloves. Don the second pair, ensuring the cuffs go over the sleeves of the gown.

Doffing (Taking Off) Protocol

This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out. As you roll it down your arms, peel off the inner gloves simultaneously so they are contained within the rolled-up gown.

  • Dispose: Place the bundled gown and gloves directly into the designated hazardous waste container.

  • Exit Work Area: Leave the immediate handling area.

  • Face/Eye Protection: Remove the face shield and goggles.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Spill and Exposure Plan

In Case of Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the affected skin area with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[5]

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[5]

In Case of a Spill: Evacuate the immediate area. Do not attempt to clean up a large spill without proper training and respiratory protection. For small spills, use an absorbent material, then sweep up and place in a suitable, closed container for disposal.[5] Do not allow the chemical to enter the environment.[5]

Disposal Operations

All disposable PPE (gowns, gloves, etc.) used when handling 4-Ethyl-2-imidazolidinone must be considered hazardous waste.

  • Place all contaminated solid waste into a clearly labeled, sealed container.

  • Dispose of all chemical waste and contaminated materials through a licensed waste disposal company, following all applicable local, state, and federal regulations.[6][14][15]

By adhering to these rigorous safety protocols, you build a foundation of trust in your laboratory's operations, ensuring that your valuable work in drug development and research is conducted with the highest standards of safety and scientific integrity.

References

  • Alberta College of Pharmacists. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratories - Standards. Retrieved from [Link]

  • Häberle, J., et al. (2019). Suggested guidelines for the diagnosis and management of urea cycle disorders: First revision. Journal of inherited metabolic disease. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety - OSHA Lab Standard Fact Sheet. Retrieved from [Link]

  • University of Hawaii. Applying Pesticides Correctly: A Guide for Private and Commercial Applicators. UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

  • Wikipedia. Acetaldehyde. Retrieved from [Link]

  • Panchagnula, R., et al. (1998). Unsaturated cyclic ureas as new nontoxic biodegradable transdermal penetration enhancers I: Synthesis. Journal of pharmaceutical sciences. Retrieved from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]

  • Häberle, J., et al. (2012). Suggested guidelines for the diagnosis and management of urea cycle disorders. Orphanet journal of rare diseases. Retrieved from [Link]

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